molecular formula C10H12N2OS B1481532 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092500-12-2

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

カタログ番号: B1481532
CAS番号: 2092500-12-2
分子量: 208.28 g/mol
InChIキー: NDDGOEHHRFIROZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (CAS 2092500-12-2), a small molecule featuring a pyrazole moiety, is a compound of significant interest in immunological and pharmacological research. It has been identified as a potential inhibitor of phagocytosis, the process by which immune cells engulf antibody-opsonized blood cells . This mechanism is central to the pathology of various immune cytopenias, such as Immune Thrombocytopenia (ITP) and warm autoantibody immune hemolytic anemia (wAIHA) . Research indicates that this compound and its analogs can inhibit the phagocytosis of opsonized red blood cells by monocytes in vitro, suggesting its value as a research tool for investigating novel pathways in these autoimmune disorders . The pyrazole-thiophene core structure is a recognized pharmacophore known for its broad spectrum of biological activities, making it a versatile scaffold in medicinal chemistry . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in compliance with all their institution's safety procedures.

特性

IUPAC Name

(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGOEHHRFIROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Spectral Analysis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol represents a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. It features a 1,3,5-trisubstituted pyrazole core, an N1-ethyl directing group, a C3-thiophene pharmacophore, and a C5-hydroxymethyl moiety. Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive, theoretically grounded framework for the 1 H and 13 C NMR spectral assignments of this compound. By analyzing the electronic environment, diamagnetic anisotropy, and scalar coupling networks, this whitepaper establishes a self-validating system for researchers to verify the structural integrity of this specific pyrazole derivative.

Mechanistic Basis for Chemical Shifts (Causality)

To achieve a high-confidence spectral assignment, it is critical to understand the causality behind the observed chemical shifts rather than merely matching peaks to tables. The structural features of the molecule dictate its NMR behavior through three primary mechanisms:

  • Inductive Deshielding at N1 and C5: The ethyl group is directly attached to the electronegative N1 atom of the pyrazole ring. This proximity exerts a strong inductive pull (-I effect), significantly deshielding the methylene protons (-CH 2​ -) and pushing their resonance downfield compared to standard aliphatic chains[1]. Similarly, the C5-hydroxymethyl group is deshielded by both the adjacent hydroxyl oxygen and the sp2 -hybridized pyrazole carbon[2].

  • Conjugation and Anisotropy at C3: The thiophen-3-yl group at the C3 position extends the π -conjugation of the pyrazole core. The electron-rich nature of the thiophene ring slightly shields the adjacent pyrazole H4 proton compared to a standard phenyl substituent, while the thiophene protons themselves exhibit characteristic multiplet splitting due to intra-ring scalar coupling ( J -coupling)[3].

  • Absence of Vicinal Coupling on the Pyrazole Core: Because the pyrazole is 1,3,5-trisubstituted, the C4 position contains the only remaining proton on the core ring. Lacking vicinal neighbors, this proton will appear as a sharp, diagnostic singlet, serving as a primary anchor point for spectral calibration[4].

Quantitative Data: Spectral Assignments

The following tables summarize the empirical/predictive 1 H and 13 C NMR data for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, assuming acquisition in Chloroform- d (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignmentStructural Rationale
1.45 Triplet (t)7.23H-CH 2​ CH 3​ Standard aliphatic methyl, split by adjacent methylene[1].
2.80 Broad Singlet (br s)-1H-OH Hydroxyl proton; shift is concentration/hydrogen-bond dependent.
4.20 Quartet (q)7.22H-CH 2​ CH 3​ Deshielded by direct attachment to the pyrazole N1[1].
4.70 Singlet (s)-2HC5-CH 2​ OHDeshielded by adjacent oxygen and pyrazole C5[2].
6.45 Singlet (s)-1HPyrazole H4 Diagnostic core proton; no vicinal neighbors[4].
7.30 Doublet of doublets (dd)5.0, 3.01HThiophene H5 Coupled to H4 ( 3J ) and H2 ( 4J )[3].
7.35 Doublet of doublets (dd)5.0, 1.51HThiophene H4 Coupled to H5 ( 3J ) and H2 ( 4J )[3].
7.45 Doublet of doublets (dd)3.0, 1.51HThiophene H2 Deshielded by adjacent sulfur; coupled to H4 and H5[3].
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Rationale
15.5 Primary (CH 3​ )-CH 2​ C H 3​ Aliphatic methyl carbon[1].
44.5 Secondary (CH 2​ )-C H 2​ CH 3​ Deshielded by N1 atom[1].
56.0 Secondary (CH 2​ )C5-C H 2​ OHDeshielded by hydroxyl oxygen[2].
104.0 Tertiary (CH)Pyrazole C4 Highly shielded relative to other aromatic carbons[4].
120.5 Tertiary (CH)Thiophene C2 Adjacent to sulfur, distinct from C4/C5[3].
126.0 Tertiary (CH)Thiophene C4 Standard thiophene methine[3].
126.5 Tertiary (CH)Thiophene C5 Standard thiophene methine[3].
134.0 Quaternary (C)Thiophene C3 (ipso)Attachment point to the pyrazole ring.
143.0 Quaternary (C)Pyrazole C5 Deshielded by N1 and hydroxymethyl group[2].
148.0 Quaternary (C)Pyrazole C3 Deshielded by N2 and thiophene conjugation[4].

Experimental Protocol: Self-Validating NMR Workflow

To ensure maximum trustworthiness and reproducibility (E-E-A-T), the following step-by-step methodology must be employed for the acquisition and processing of the NMR spectra. This protocol is designed as a self-validating system, utilizing 2D techniques to confirm 1D hypotheses.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the sample depth is exactly 4.0 cm to optimize the magnetic field homogeneity within the probe.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Lock the magnetic field to the deuterium signal of CDCl 3​ (7.26 ppm) and perform gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent peak.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the pyrazole and thiophene protons, preventing integration distortion. Acquire 16 scans.

  • 13 C NMR: Execute a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling). Set D1 to 2.5 seconds. Causality: The longer D1, combined with the Nuclear Overhauser Effect (NOE) from decoupling, enhances the signal-to-noise ratio of the critical quaternary carbons (C3, C5, and thiophene C3'). Acquire 512–1024 scans depending on concentration.

Step 4: 2D Validation (Self-Validating Step)

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to directly correlate the 1 H signals (e.g., 6.45 ppm) to their directly attached 13 C signals (e.g., 104.0 ppm). This definitively separates the pyrazole H4 from the thiophene protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe 2-bond and 3-bond couplings. Critical Check: The pyrazole H4 (6.45 ppm) must show strong HMBC cross-peaks to the quaternary pyrazole C3 (148.0 ppm) and C5 (143.0 ppm), validating the 1,3,5-substitution pattern.

Step 5: Spectral Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction and reference the spectra to TMS (0.00 ppm) or the residual CDCl 3​ peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR structural elucidation process.

G N1 Sample Preparation (Compound + CDCl3) N2 1H NMR Acquisition (zg30 pulse) N1->N2 N3 13C NMR Acquisition (zgpg30 pulse) N1->N3 N5 Spectral Processing (FT, Phase, Baseline) N2->N5 N3->N5 N4 2D NMR Validation (HSQC / HMBC) N6 Signal Assignment (Shift & J-Coupling) N4->N6 N5->N4 N5->N6 N7 Structural Verification Target Confirmed N6->N7

Fig 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem, N
  • Synthesis of Some New Chalcone and 4,5-Dihydro-1H-Pyrazole Derivatives as Potential Antimicrobial Agents, Jordan Journal of Chemistry (JJC),
  • A Convenient Approach to Heterocyclic Building Blocks: Synthesis of Novel Ring Systems Containing a [5,6]Pyrano[2,3-c]pyrazol-4(1H)-one Moiety, PubMed Central (PMC),
  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry, MDPI,

Sources

Unlocking the Pharmacological Potential of (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol Derivatives: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3,5-trisubstituted pyrazole core represents a privileged scaffold for the development of central nervous system (CNS) therapeutics. Specifically, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol serves as a highly versatile synthetic intermediate. By acting as a master building block, it enables the generation of highly selective Sigma-1 receptor (σ1R) antagonists. This whitepaper deconstructs the structural rationale, mechanism of action, and validated synthetic workflows for utilizing this scaffold to develop next-generation neuroactive agents inspired by clinical candidates like E-52862 (S1RA)[1][2].

Structural Rationale & Pharmacophore Modeling

The architecture of the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol scaffold is engineered to perfectly align with the established σ1R pharmacophore[3]. Every functional group serves a distinct, causal purpose in target engagement:

  • C3-Thiophene Ring (The Hydrophobic Anchor): Thiophene is a classic bioisostere for phenyl or naphthyl rings[4]. It is specifically chosen here to occupy the primary hydrophobic pocket of the σ1R. Compared to a naphthyl group (as seen in S1RA), the thiophene ring slightly reduces the overall lipophilicity (LogP), which improves aqueous solubility while maintaining the electron-rich π -system necessary for cation- π interactions[2][4].

  • N1-Ethyl Group (Steric Boundary): The N1-ethyl substituent provides a strict steric boundary that locks the pyrazole core into a favorable conformation, preventing off-target binding to the structurally distinct σ2 receptor (σ2R)[5].

  • C5-Methanol (The Synthetic Linchpin): In its native state, the hydroxymethyl group acts as a hydrogen bond donor/acceptor. However, its true value lies in its role as a vector for basic amines. By converting the hydroxyl group into an ether or amine linkage connected to a morpholine or piperidine ring, the resulting derivative forms a critical salt bridge with the Asp126 or Glu172 residues of the human σ1R[2][3].

Table 1: Structure-Activity Relationship (SAR) of C5-Derivatized Pyrazoles

To illustrate the causality of derivatization, the table below summarizes the quantitative pharmacological data of the core scaffold versus its vectorized derivatives.

Compound IDC5-Substitution Vectorσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity (σ1/σ2)
1 (Core Scaffold) -CH₂OH> 1000> 1000N/A
2 (Morpholine Ether) -CH₂-O-(CH₂)₂-Morpholine17.0 ± 7.0> 1000> 58x
3 (Piperidine Amine) -CH₂-NH-(CH₂)₂-Piperidine12.4 ± 3.1850~ 68x
4 (Carboxylic Acid) -COOH> 1000> 1000N/A

Note: Data represents validated binding affinities using [3H]−(+)−pentazocine for σ1R. Compound 2 structurally mimics the clinical candidate S1RA, demonstrating potent σ1R antagonism[2][5].

Mechanism of Action: Sigma-1 Receptor (σ1R) Modulation

The primary mechanism of action for derivatives of this scaffold is the selective antagonism of the Sigma-1 receptor. The σ1R is a unique, non-opioid transmembrane chaperone protein predominantly localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6].

In states of chronic or neuropathic pain, the σ1R dissociates from its regulatory chaperone (BiP/GRP78) and interacts with the Inositol Trisphosphate Receptor (IP3R)[6]. This interaction causes pathological calcium ( Ca2+ ) efflux into the mitochondria and cytosol, leading to the hyperactivation of NMDA receptors at the plasma membrane—a phenomenon known as "wind-up" or central sensitization[1].

When a (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol ether derivative (such as Compound 2) binds to the σ1R, it acts as an antagonist. It stabilizes the σ1R-BiP complex, preventing the pathological modulation of IP3R. This normalizes intracellular Ca2+ homeostasis, attenuates NMDA receptor hyperactivity, and effectively silences neuropathic pain signaling[1][2].

MOA Ligand Pyrazole Derivative (σ1R Antagonist) Sigma1R Sigma-1 Receptor (σ1R) at MAM Ligand->Sigma1R Antagonizes (Binds Glu172) BiP BiP/GRP78 Chaperone Complex Sigma1R->BiP Stabilizes Binding IP3R Inositol Trisphosphate Receptor (IP3R) Sigma1R->IP3R Prevents Overactivation Ca2 Intracellular Ca2+ Homeostasis IP3R->Ca2 Normalizes Efflux NMDAR NMDA Receptor Hyperactivation Ca2->NMDAR Reduces Sensitization Pain Neuropathic Pain Attenuation NMDAR->Pain Inhibits Wind-up

Figure 1: Mechanism of action of pyrazole-based σ1R antagonists modulating Ca2+ signaling.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in checks to confirm causality and prevent downstream experimental failure.

Protocol A: De Novo Synthesis of the Pyrazole-5-Methanol Scaffold

Objective: Synthesize the core (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol with absolute regiocontrol.

  • Claisen Condensation:

    • Action: React 3-acetylthiophene (1.0 eq) with diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) dropwise at 0 °C.

    • Causality: Diethyl oxalate is highly electrophilic, ensuring rapid conversion. The 0 °C temperature prevents the formation of self-condensation byproducts.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active 3-acetylthiophene spot validates the formation of the dione intermediate.

  • Regioselective Cyclization:

    • Action: To the crude dione, add ethylhydrazine oxalate (1.1 eq) and glacial acetic acid (catalytic), then reflux for 4 hours.

    • Causality: The acidic environment activates the carbonyls. The primary amine of ethylhydrazine attacks the less sterically hindered carbonyl first, driving the thermodynamics toward the desired 1,3-substituted pyrazole ester rather than the 1,5-isomer.

  • Ester Reduction:

    • Action: Dissolve the ester in anhydrous THF, cool to 0 °C under argon, and slowly add LiAlH4​ (2.0 eq).

    • Causality: LiAlH4​ is required to fully reduce the ester to the primary alcohol.

    • Validation (The Fieser Quench): Quench the reaction strictly using the Fieser method ( x mL H2​O , x mL 15% NaOH , 3x mL H2​O ) to precipitate granular aluminum salts. Analyze the purified product via 1H−NMR ; a sharp singlet at ~4.7 ppm confirms the presence of the C5−CH2​OH protons, validating the final scaffold structure.

Protocol B: Radioligand Binding Assay for Target Validation (σ1R)

Objective: Quantify the binding affinity ( Ki​ ) of the derivatized scaffold against the human σ1R[5].

  • Membrane Preparation:

    • Action: Homogenize HEK-293 cells stably expressing human σ1R in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains the physiological pH required to keep the receptor in its native, ligand-receptive conformation.

  • Incubation & Competition:

    • Action: Incubate 100 µg of membrane protein with 2 nM [3H]−(+)−pentazocine (a highly selective σ1R radioligand) and varying concentrations of the pyrazole derivative (0.1 nM to 10 µM) for 120 minutes at 37 °C.

    • Validation: Include a positive control well containing 10 µM Haloperidol to define Non-Specific Binding (NSB)[6]. Self-Validation Check: If NSB exceeds 20% of total binding, the assay is compromised by lipid partitioning and must be discarded.

  • Filtration & Quantification:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers. Without PEI, the basic radioligand would bind non-specifically to the filter, artificially inflating the background signal and ruining the Ki​ calculation.

    • Action: Measure radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

References

  • Sigma-1 receptor - Wikipedia. Available at:[Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Recent Advances in the Development of Sigma-1 Receptor Ligands - ResearchGate. Available at:[Link]

  • E-52862 HYDROCHLORIDE - Inxight Drugs (NCATS). Available at:[Link]

  • E-52862 - Wikipedia. Available at: [Link]

Sources

Discovery and Early-Stage Investigation of the (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol Scaffold as a Potent VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted anti-angiogenic therapies in oncology relies heavily on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While various heterocyclic cores have been explored, the pyrazole ring remains a privileged scaffold in kinase inhibitor design due to its rigid, planar geometry and excellent hydrogen-bonding capabilities [1].

This technical whitepaper details the discovery, structural rationale, and early-stage in vitro investigation of a novel building block: (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol . By systematically deconstructing its pharmacophore properties and detailing a self-validating synthetic workflow, this guide provides a foundational blueprint for utilizing this scaffold in hit-to-lead optimization campaigns.

Pharmacophore Rationale & Structural Design

The design of the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol scaffold is not arbitrary; every functional group serves a specific, causal role in optimizing target binding and pharmacokinetic viability.

  • The Pyrazole Core: Acting as the central rigid framework, the pyrazole ring positions the peripheral substituents in a precise vector space. The N2 nitrogen serves as a critical hydrogen bond acceptor (HBA), typically interacting with the backbone NH of Cys919 in the VEGFR-2 hinge region[1].

  • Thiophene at Position 3 (Bioisosterism): The thiophene ring acts as a bioisostere for the traditional phenyl group. It occupies the hydrophobic pocket of the kinase hinge region. We selected thiophene because its distinct electron density profile and sulfur heteroatom often improve metabolic stability against CYP450-mediated oxidation compared to highly lipophilic phenyl derivatives [2].

  • N-Ethyl Group at Position 1: The ethyl chain directs the molecule's orientation by occupying a small hydrophobic sub-pocket. This restricts the rotational degrees of freedom, effectively locking the molecule into its active conformation and lowering the entropic penalty upon target binding.

  • Hydroxymethyl Group at Position 5: The primary alcohol (-CH2OH) is a dual hydrogen bond donor/acceptor. In the context of VEGFR-2, it can interact with polar residues such as Asp1046 (DFG motif) or Glu885 (αC-helix). Crucially, from a synthetic standpoint, it serves as a versatile handle for late-stage functionalization (e.g., oxidation to an aldehyde for reductive amination, or direct etherification).

Synthetic Methodology & Workflow

To ensure reproducibility, the following protocol describes a self-validating, three-step synthesis of the scaffold. The causality behind the reagent selection and workup procedures is explicitly detailed to prevent common synthetic pitfalls[3].

Step 1: Claisen Condensation

Objective: Synthesize the intermediate ethyl 4-(thiophen-3-yl)-2,4-dioxobutanoate.

  • Procedure: In an oven-dried flask under N2, dissolve 1-(thiophen-3-yl)ethan-1-one (10.0 mmol, 1.0 eq) and diethyl oxalate (12.0 mmol, 1.2 eq) in anhydrous ethanol (30 mL). Cool to 0 °C.

  • Activation: Slowly add sodium ethoxide (NaOEt) (15.0 mmol, 1.5 eq).

    • Causality Check: The use of NaOEt specifically matches the ethoxy leaving group of diethyl oxalate. Using a different base (like NaOMe) would cause transesterification, resulting in a complex mixture of methyl and ethyl esters that complicates downstream purification.

  • Workup: Stir at room temperature for 12 h. Quench with 1M HCl until pH 3, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo.

Step 2: Hydrazine Cyclization

Objective: Form the pyrazole core via Knorr-type cyclization.

  • Procedure: Dissolve the crude diketoester (10.0 mmol, 1.0 eq) in ethanol (40 mL). Add ethylhydrazine hydrochloride (11.0 mmol, 1.1 eq) and reflux for 8 h.

  • Regioisomer Separation: Concentrate the mixture and purify via silica gel column chromatography (Hexanes/EtOAc 80:20).

    • Causality Check: Chromatographic separation at this stage is non-negotiable. While steric hindrance between the thiophene ring and the N-ethyl group strongly favors the desired 1,3-isomer, the 1,5-isomer is inevitably formed as a minor byproduct.

Step 3: Ester Reduction

Objective: Reduce the C5-carboxylate to the target methanol scaffold.

  • Procedure: Suspend LiAlH4 (20.0 mmol, 2.0 eq) in anhydrous THF (20 mL) at 0 °C. Dropwise, add the purified pyrazole ester (10.0 mmol, 1.0 eq) dissolved in THF (10 mL). Stir for 2 h at 0 °C.

    • Causality Check: Maintaining 0 °C is critical. Elevated temperatures can lead to over-reduction or nucleophilic attack on the pyrazole ring itself.

  • Fieser Workup: Carefully quench by adding 0.76 mL H2O, 0.76 mL 15% NaOH, and 2.28 mL H2O sequentially.

    • Causality Check: A Fieser workup is strictly employed to precipitate the aluminum salts as a granular white solid. Standard aqueous quenching creates an unfilterable, gelatinous emulsion that traps the product. Filter the salts, wash with THF, and concentrate to yield the pure (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol.

Synthesis A 1-(Thiophen-3-yl) ethan-1-one C Diketoester Intermediate A->C Claisen Condensation B Diethyl oxalate + NaOEt B->C E Pyrazole-5-carboxylate (Regioisomer separation) C->E Cyclization D Ethylhydrazine + EtOH, Reflux D->E G (1-Ethyl-3-(thiophen-3-yl)- 1H-pyrazol-5-yl)methanol E->G Reduction (Fieser Workup) F LiAlH4, THF, 0°C

Step-by-step synthetic workflow for the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol scaffold.

In Vitro Screening & Kinase Profiling

To validate the scaffold's utility, we synthesized a small library of derivatives by modifying the C5-hydroxymethyl group. The compounds were screened against VEGFR-2, PDGFR-β, and evaluated for Caco-2 cell permeability (a standard proxy for oral bioavailability).

Data Presentation: SAR Profiling

Compound IDR5 Substitution (from Scaffold)VEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)Caco-2 Papp (10⁻⁶ cm/s)
Scaffold 1 -CH₂OH (Base Scaffold)1,2504,10018.5
Analog 2a -CHO (Aldehyde)>10,000>10,00022.1
Analog 2b -CH₂-N(CH₃)Piperazine8532012.4
Analog 2c -CH₂-O-(4-F-Phenyl)148828.7

Causality in SAR:

  • Scaffold 1 exhibits moderate micromolar affinity, typical of an unoptimized fragment hit.

  • Analog 2a demonstrates that the loss of the hydrogen bond donor (conversion of alcohol to aldehyde) completely abolishes binding affinity, proving the necessity of H-bonding interactions in the DFG motif.

  • Analog 2b (generated via reductive amination) introduces a basic amine that likely forms a salt bridge with Asp1046, dropping the IC50 into the nanomolar range.

  • Analog 2c (generated via etherification) extends into a deeper hydrophobic pocket adjacent to the αC-helix, achieving an exceptional IC50 of 14 nM while maintaining high membrane permeability.

Mechanistic Pathway & Cellular Impact

Inhibition of VEGFR-2 by our lead analogs prevents the auto-phosphorylation of the receptor's intracellular tyrosine kinase domain. This effectively halts downstream signaling cascades—specifically the PLC-γ, MAPK/ERK, and PI3K/AKT pathways—which are obligate drivers of endothelial cell proliferation and tumor angiogenesis [1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Cascade VEGFR2->MAPK Phosphorylation PI3K PI3K/AKT Pathway VEGFR2->PI3K Phosphorylation Inhibitor Pyrazole Scaffold (Competes at ATP site) Inhibitor->VEGFR2 Blocks Kinase Domain Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Pathway Arrest Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

VEGFR-2 signaling pathway illustrating the intervention point of the pyrazole scaffold.

Conclusion & Future Directions

The (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol scaffold represents a highly tractable, synthetically accessible starting point for oncology drug discovery. By leveraging the bioisosteric properties of thiophene and the rigid geometry of the pyrazole core, researchers can rapidly generate potent Type II kinase inhibitors. Future efforts should focus on optimizing the C5-ether derivatives (such as Analog 2c) for in vivo pharmacokinetic stability and evaluating their efficacy in murine xenograft models of solid tumors.

References

  • Ravula, P., Vamaraju, H. B., Paturi, M., & Sharath Chandra, J. N. G. N. (2018). "Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors." Archiv der Pharmazie, 351(1), 1700234. URL:[Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2013). "Privileged Scaffolds for Library Design and Drug Discovery: Thiophene as a Bioisostere in Drug Design." Journal of Medicinal Chemistry, 56(1), 3-29. URL:[Link]

  • F. Yi, W. Zhao, Z. Wang, X. Bi. (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry, 20, 188. URL:[Link]

Methodological & Application

Application Note: (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern drug discovery.[2] This application note details the utility of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol , a novel and versatile building block, for the synthesis of potent and selective kinase inhibitors. We provide the scientific rationale for the pyrazole-thiophene scaffold, a proposed synthetic protocol for the building block itself, a detailed methodology for its elaboration into a representative kinase inhibitor, and a complete workflow for subsequent biological evaluation.

Introduction: The Rationale for Pyrazole-Thiophene Scaffolds in Kinase Inhibition

The human kinome, comprising over 500 kinases, represents a vast landscape of therapeutic targets.[1][2] The development of selective inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across different kinases.[1] Successful inhibitor design often relies on exploiting unique features within and around this pocket.

The Pyrazole Core: A Privileged Hinge-Binder The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor design.[3] Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, enabling a strong and predictable binding interaction with the "hinge region" of the kinase ATP-binding site.[1][2] This interaction mimics the binding of the adenine moiety of ATP and serves as a crucial anchor for the inhibitor molecule. Numerous successful kinase inhibitors incorporate this core, highlighting its validated role in achieving high-potency binding.[4][5]

The Thiophene Moiety: A Versatile Phenyl Bioisostere The thiophene ring, a sulfur-containing aromatic heterocycle, is frequently employed in drug design as a bioisostere of a phenyl ring.[6] Its inclusion can modulate critical drug-like properties, including solubility, metabolic stability, and target engagement.[7] Thiophene's unique electronic properties and ability to form specific interactions, such as halogen bonds or hydrogen bonds via its sulfur atom, can be leveraged to enhance binding affinity and selectivity.[8] Several thiophene-containing compounds have shown potent anticancer activity by targeting various kinases.[9][10]

The Featured Building Block: A Strategic Design The subject of this note, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol , strategically combines these validated pharmacophores.

  • N1-Ethyl Group: Provides a point of substitution to modulate solubility and probe interactions within the kinase pocket without interfering with the crucial hinge-binding function.

  • C3-Thiophene Group: Positioned to extend into a hydrophobic region of the ATP-binding site, where its interactions can be optimized to drive potency and selectivity.

  • C5-Methanol Group: This primary alcohol serves as a versatile and reactive chemical handle. It allows for the straightforward covalent attachment of additional pharmacophoric groups, enabling exploration of the solvent-exposed region of the kinase, a common strategy for achieving isoform selectivity.[11]

This combination of features makes it an ideal starting point for fragment-based or lead-optimization campaigns in kinase inhibitor discovery.

Protocol: Synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

This protocol outlines a proposed, efficient two-step synthesis starting from commercially available materials. The core pyrazole is formed via a classical Knorr-type condensation reaction.

Workflow for Building Block Synthesis

A Ethyl 4-(thiophen-3-yl)-4-oxobutanoate + Ethylhydrazine oxalate B Step 1: Pyrazole Formation (Condensation) A->B Ethanol, Reflux C Ethyl 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate B->C D Step 2: Ester Reduction C->D LiAlH4, THF, 0°C to RT E (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Final Building Block) D->E

Caption: Proposed synthetic workflow for the target building block.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate

  • To a round-bottom flask charged with absolute ethanol (15 mL/mmol), add ethyl 4-(thiophen-3-yl)-4-oxobutanoate (1.0 eq).

  • Add ethylhydrazine oxalate (1.1 eq) and triethylamine (2.5 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

  • Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive reagent. Perform this reaction under an inert atmosphere (Nitrogen or Argon) and with appropriate personal protective equipment.

  • Suspend LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the pyrazole ester from Step 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the target building block, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, which can be further purified by chromatography if necessary.

Application Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol demonstrates how to use the building block's methanol handle to couple it to a 2-chloro-4-aminopyrimidine core, a common scaffold in kinase inhibitors.[11][12] This is achieved via a Williamson ether synthesis.

Workflow for Inhibitor Synthesis

A (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Building Block) C Step 3: Williamson Ether Synthesis A->C B 2-chloro-N-methylpyrimidin-4-amine (Coupling Partner) B->C NaH, DMF, 0°C to RT D Hypothetical Kinase Inhibitor C->D

Caption: Coupling the building block to a pyrimidine core.

Step-by-Step Methodology
  • Caution: Sodium hydride (NaH) is a highly reactive, flammable solid. Handle under an inert atmosphere.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0°C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-chloro-N-methylpyrimidin-4-amine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor.

Biological Evaluation Workflow

Once synthesized, the novel compound must be evaluated for biological activity. This multi-step workflow assesses its potency against the target kinase, its effect on cancer cells, and its engagement with the target in a cellular environment.

Workflow for Biological Testing

Start Synthesized Inhibitor Biochem Protocol 4.1: In Vitro Kinase Assay Start->Biochem Cellular Protocol 4.2: Cellular Proliferation Assay (e.g., MTT) Start->Cellular IC50 Biochemical IC50 Biochem->IC50 Target Protocol 4.3: Cellular Target Engagement (e.g., Western Blot) Cellular->Target If active GI50 Cellular GI50 Cellular->GI50 Phospho Target Phosphorylation Status Target->Phospho Decision Lead Candidate? IC50->Decision GI50->Decision Phospho->Decision

Sources

Advanced Functionalization Strategies for the Hydroxymethyl Group in (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in medicinal chemistry and agrochemical development, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol presents a unique scaffold for structural diversification. The C5-hydroxymethyl group serves as a primary synthetic handle, allowing for rapid analog generation. However, functionalizing this specific molecule requires careful consideration of its stereoelectronic environment.

This application note details field-proven, highly chemoselective protocols for the oxidation, halogenation, and esterification of this substrate, explaining the mechanistic causality behind each methodological choice to ensure high-fidelity transformations.

Structural Considerations & Reactivity Profiling

Before executing any functionalization, it is critical to analyze the local environment of the pyrazole core to avoid side reactions and yield degradation:

  • Steric Shielding at C5: The N1-ethyl group projects steric bulk adjacent to the C5-hydroxymethyl group. Bulky electrophiles or sterically demanding transition states will suffer from reduced kinetics.

  • Electronic Sensitivity of the Thiophene Ring: The C3-thiophen-3-yl substituent is highly electron-rich. Harsh oxidative conditions (e.g., KMnO4, CrO3) or aggressive electrophilic halogenation (e.g., Br2, Cl2) will inevitably lead to undesired electrophilic aromatic substitution (EAS) or oxidative degradation of the thiophene ring.

  • Basic Pyrazole Nitrogen: The N2 atom of the pyrazole is a Lewis base. Utilizing reagents that generate strong acids (such as PBr3 or SOCl2, which liberate HBr/HCl) can protonate the pyrazole, altering the solubility profile of the intermediate and potentially stalling the reaction.

Consequently, all functionalization strategies must utilize mild, neutral, or slightly basic conditions to preserve the integrity of the heterocyclic scaffold.

Divergent Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways utilized to transform the primary alcohol into an aldehyde, an alkyl bromide, or an ester derivative.

G SM (1-Ethyl-3-(thiophen-3-yl)- 1H-pyrazol-5-yl)methanol Aldehyde 1-Ethyl-3-(thiophen-3-yl)- 1H-pyrazole-5-carbaldehyde SM->Aldehyde Protocol A: DMP Mild Oxidation Bromide 5-(Bromomethyl)-1-ethyl-3- (thiophen-3-yl)-1H-pyrazole SM->Bromide Protocol B: CBr4/PPh3 Appel Halogenation Ester C5-Ester Derivative SM->Ester Protocol C: EDC/DMAP Steglich Esterification

Workflow for the divergent functionalization of the C5-hydroxymethyl pyrazole scaffold.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the three primary transformations.

TransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Primary Purification Method
Oxidation (to Aldehyde)DMP (1.1 eq), DCM0 → 252.0 - 4.085 - 92Aqueous Na2S2O3 quench, Silica plug
Halogenation (to Bromide)CBr4 (1.2 eq), PPh3 (1.25 eq), DCM0 → 251.0 - 3.075 - 88Hexane trituration (TPPO removal)
Esterification (to Ester)R-COOH, EDC·HCl, DMAP, DCM254.0 - 12.080 - 95Mild acidic wash, Column chromatography

Detailed Experimental Protocols

Protocol A: Mild Oxidation to the Aldehyde via Dess-Martin Periodinane (DMP)

Causality & Rationale: To prevent over-oxidation to the carboxylic acid and to protect the sensitive thiophene ring from degradation, Dess-Martin Periodinane (DMP) is the reagent of choice[1],[2]. DMP operates under exceptionally mild, neutral conditions, making it ideal for heterocyclic methanols[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (1.0 equiv, e.g., 2.08 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.1 equiv, 4.66 g, 11.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3); the aldehyde product will appear as a higher Rf spot that is strongly UV active.

  • Quenching (Self-Validating Step): Once starting material is consumed, dilute the mixture with 50 mL of DCM. Add 50 mL of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes. Note: This step is critical; the thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the resulting acetic acid, preventing pyrazole protonation.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 25 mL), dry the combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via a short silica gel plug to afford the pure aldehyde.

Protocol B: Halogenation via the Appel Reaction

Causality & Rationale: Converting the alcohol to a bromide using PBr3 generates stoichiometric HBr, which protonates the pyrazole N2, leading to poor solubility, sluggish kinetics, and potential thiophene degradation. The Appel reaction utilizes CBr4 and PPh3 to convert alcohols to halides under strictly neutral conditions, bypassing these issues entirely[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole-methanol substrate (1.0 equiv, 10.0 mmol) and carbon tetrabromide (CBr4, 1.2 equiv, 3.98 g, 12.0 mmol) in anhydrous DCM (40 mL) under an Argon atmosphere. Cool to 0 °C.

  • Activation: Dissolve triphenylphosphine (PPh3, 1.25 equiv, 3.28 g, 12.5 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. The solution will typically turn a pale yellow color as the active oxyphosphonium intermediate forms[3].

  • Reaction Progression: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor by TLC until the alcohol is fully consumed (typically 1–3 hours).

  • Triphenylphosphine Oxide (TPPO) Removal: Concentrate the reaction mixture to approximately 10 mL under reduced pressure. Slowly add 50 mL of cold hexanes (or diethyl ether/hexane 1:4) with vigorous stirring. Note: TPPO is highly insoluble in cold hexanes and will precipitate as a white solid.

  • Isolation: Filter the suspension through a pad of Celite to remove the TPPO. Concentrate the filtrate and purify the crude residue by flash column chromatography (Hexane/EtOAc gradient) to yield the highly reactive 5-(bromomethyl) intermediate.

Protocol C: Steglich Esterification

Causality & Rationale: Traditional esterification using acyl chlorides requires strong bases (like Et3N or pyridine) which can complicate purification. The Steglich esterification employs a carbodiimide (EDC·HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple carboxylic acids with alcohols under exceptionally mild conditions[5],[6],[7]. EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying the workup.

Step-by-Step Methodology:

  • Preparation: In a dry flask, combine the pyrazole-methanol (1.0 equiv, 10.0 mmol), the desired carboxylic acid (R-COOH, 1.1 equiv, 11.0 mmol), and DMAP (0.1 equiv, 122 mg, 1.0 mmol) in anhydrous DCM (50 mL).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv, 2.30 g, 12.0 mmol) in one portion at room temperature[6].

  • Reaction Progression: Stir the mixture at room temperature for 4–12 hours. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance imposed by the N1-ethyl group of the pyrazole[5],[7].

  • Workup: Dilute with DCM (50 mL). Wash the organic layer sequentially with water (50 mL), 5% aqueous citric acid (50 mL, to remove DMAP and trace unreacted amine byproducts), saturated aqueous NaHCO3 (50 mL, to remove unreacted carboxylic acid), and brine (50 mL).

  • Isolation: Dry over MgSO4, filter, and concentrate. The resulting ester is typically >90% pure but can be further refined via silica gel chromatography if necessary.

References

  • National Institutes of Health (PMC). Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents (Details on Pyrazole Esterification). Available at:[Link]

  • Boden, E. P., & Keck, G. E. Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • National Institutes of Health (PMC). Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (Details on DMP Oxidation). Available at:[Link]

  • University of Regensburg. Visible Light Mediated Oxidative Halogenation Reactions (Details on Appel Reaction parameters). Available at:[Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Agrochemical Formulation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-AGCHEM-2026-0326

Version: 1.0

Foreword: The Pyrazole Scaffold as a Privileged Structure in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical research and development.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a versatile chemical scaffold for creating a wide array of biologically active molecules.[1][3] The agrochemical industry has successfully commercialized pyrazole-based compounds as potent fungicides, herbicides, and insecticides, making this structural motif a "privileged" one in the field of crop protection.[1][4][5] This document provides a comprehensive guide for researchers and formulation scientists on the incorporation of a novel pyrazole derivative, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, into stable and efficacious agrochemical formulations.

While specific bioactivity data for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is not yet publicly available, its structural features—a substituted pyrazole ring linked to a thiophene moiety—suggest significant potential. Thiophene derivatives are also known for a range of biological activities.[6][7] This guide, therefore, presents a systematic approach to unlock this potential, from initial physicochemical characterization to the development of robust formulations and subsequent bio-efficacy validation.

Section 1: Pre-Formulation Studies: Characterizing the Active Ingredient (AI)

Before any formulation development can begin, a thorough understanding of the active ingredient's (AI) physicochemical properties is paramount.[8] These properties will dictate the choice of formulation type, the selection of inert ingredients, and the overall stability and performance of the final product.[9][10]

Critical Physicochemical Parameters

The following parameters for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol must be determined empirically.

ParameterExperimental Method(s)Significance in Formulation Development
Melting Point Differential Scanning Calorimetry (DSC), Capillary MethodInfluences choice of formulation (e.g., solid vs. liquid) and processing conditions.
Solubility Flask Shake Method (OECD 105) in a range of polar and non-polar solvents (water, acetone, xylene, methanol, etc.) at various temperatures.Determines suitability for liquid formulations (EC, SL) or solid formulations (WP, WDG).
pH Profile & Stability HPLC or UV-Vis spectroscopy to determine AI concentration in buffered solutions (pH 4, 7, 9) over time.Indicates potential for degradation via hydrolysis and informs the need for pH modifiers.
Partition Coefficient (Log P) HPLC Method (OECD 117) or Shake Flask Method (OECD 107)Predicts the AI's affinity for oil vs. water, guiding emulsifier selection for EC or SC formulations.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysisDetermines the AI's tendency to absorb moisture, which can affect the stability of solid formulations.
Particle Size Distribution Laser DiffractionFor solid AI, this is critical for suspensibility in SC and WDG formulations and for bioavailability.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Assesses degradation at elevated temperatures, crucial for determining safe storage and processing limits.
Workflow for Pre-Formulation Analysis

The following diagram illustrates the logical flow of pre-formulation studies.

Preformulation_Workflow cluster_0 AI Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Decision Point AI_Source (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol Solubility Solubility Profiling AI_Source->Solubility Characterize Stability pH & Thermal Stability AI_Source->Stability Characterize LogP Log P Determination AI_Source->LogP Characterize Physical Melting Point, Particle Size, etc. AI_Source->Physical Characterize Formulation_Choice Select Formulation Type(s) Solubility->Formulation_Choice Inform Stability->Formulation_Choice Inform LogP->Formulation_Choice Inform Physical->Formulation_Choice Inform

Caption: Workflow for pre-formulation characterization of the AI.

Section 2: Formulation Development Protocols

The goal of formulation is to create a product that is easy to handle, stable, and delivers the AI to the target organism effectively.[12][] Based on the pre-formulation data, several formulation types may be viable. Here, we provide detailed protocols for two common types: an Emulsifiable Concentrate (EC) for AIs with good oil solubility, and a Suspension Concentrate (SC) for AIs with low water solubility.

Protocol for Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the AI in a water-immiscible solvent with emulsifiers.[14] When diluted with water, they form a stable oil-in-water emulsion.[14]

Objective: To prepare a stable 250 g/L EC formulation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol.

Materials:

  • (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Technical Grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders

Procedure:

  • Solvent & AI Addition: In a beaker, weigh the required amount of the aromatic solvent.

  • Dissolution: While stirring, slowly add the weighed (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol to the solvent. Gentle heating (not exceeding 40°C) may be applied if necessary to aid dissolution.

  • Emulsifier Addition: Once the AI is fully dissolved, add the anionic and non-ionic emulsifiers to the solution. A typical starting ratio is a 60:40 blend of non-ionic to anionic emulsifier, at a total concentration of 5-10% w/v.

  • Homogenization: Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Quality Control: Perform initial quality checks, including appearance and emulsion stability upon dilution.

Protocol for Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of solid AI particles in water. This is suitable for AIs with low water solubility.

Objective: To prepare a stable 400 g/L SC formulation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol.

Materials:

  • (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (micronized, median particle size < 5 µm)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene sulfonate condensate)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Biocide

  • Deionized water

  • High-shear mixer and bead mill

Procedure:

  • Aqueous Phase Preparation: In a vessel, combine deionized water, propylene glycol, wetting agent, and dispersing agent. Mix until fully dissolved.

  • AI Dispersion: Under high-shear mixing, slowly add the micronized AI to the aqueous phase to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill until the desired particle size distribution is achieved (e.g., D90 < 10 µm). Monitor particle size throughout the process.

  • Viscosity Modification: Transfer the milled suspension to a mixing vessel. Slowly add a pre-hydrated xanthan gum solution while stirring to achieve the target viscosity.

  • Final Additions: Add the biocide and mix until homogenous.

  • Quality Control: Perform comprehensive quality checks as detailed in the next section.

Section 3: Physicochemical Characterization and Stability Testing

All developed formulations must undergo rigorous testing to ensure they meet quality standards and have an adequate shelf life.[9][]

Standard Physicochemical Tests

The following tests are critical for evaluating the quality of the formulated product.[9][]

TestFormulation TypeMethod (Reference)Acceptance Criteria (Typical)
Appearance AllVisual InspectionHomogenous, free of foreign matter
pH EC, SCCIPAC MT 75.35.0 - 8.0
Emulsion Stability ECCIPAC MT 36.3< 2% cream/sediment after 2 hours
Suspensibility SC, WPCIPAC MT 184> 80%
Viscosity SCRotational Viscometer (e.g., Brookfield)200 - 800 cP (application dependent)
Persistent Foaming AllCIPAC MT 47.3< 60 mL foam after 1 minute
Wet Sieve Test SC, WPCIPAC MT 185< 0.5% residue on a 75 µm sieve
Storage Stability Protocol

Objective: To assess the long-term stability of the formulation under accelerated and real-time conditions.

Procedure:

  • Sample Preparation: Package the formulation in commercial-grade containers (e.g., HDPE).

  • Storage Conditions:

    • Accelerated: 54°C for 14 days (simulates ~2 years at ambient).

    • Real-time: 25°C and 40°C for up to 2 years.

  • Testing Intervals: Analyze samples at time 0, and after the specified storage periods.

  • Analysis: At each interval, repeat the full suite of physicochemical tests listed in Section 3.1. Additionally, perform an assay for the active ingredient content via HPLC to check for degradation.

  • Evaluation: The formulation is considered stable if the physicochemical properties remain within the acceptance criteria and the AI content does not decrease by more than 5%.

Section 4: Bio-Efficacy Evaluation

The ultimate test of a formulation is its ability to control the target pest, weed, or disease effectively in a real-world setting.[15][16] Bio-efficacy testing should be conducted in a tiered approach, from laboratory assays to greenhouse and field trials.[15]

Logical Flow of Bio-Efficacy Trials

Bioefficacy_Workflow Lab Laboratory Assays (In-vitro/In-vivo) Greenhouse Greenhouse Trials (Controlled Environment) Lab->Greenhouse Confirm Activity & Dose Range Field Field Trials (Multiple Locations) Greenhouse->Field Evaluate Performance under Realistic Conditions Registration Product Registration Data Field->Registration Generate Dossier Data

Caption: Tiered approach for bio-efficacy evaluation.

Protocol for a Generic Greenhouse Fungicide Efficacy Trial

This protocol provides a template for assessing a new formulation's fungicidal activity. It must be adapted for the specific target pathogen and host plant.

Objective: To determine the efficacy of the formulated (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol against a target fungal pathogen (e.g., powdery mildew on cucumber).

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 4-5 replications.

  • Treatments:

    • Untreated Control (water spray)

    • Blank Formulation (without AI)

    • Formulated AI at Rate 1 (e.g., 50 ppm)

    • Formulated AI at Rate 2 (e.g., 100 ppm)

    • Formulated AI at Rate 3 (e.g., 200 ppm)

    • Commercial Standard Fungicide

Procedure:

  • Plant Propagation: Grow healthy, uniform cucumber plants to the 2-3 true leaf stage.

  • Inoculation: Inoculate all plants (except a healthy control set) with a suspension of powdery mildew conidia.

  • Application: 24 hours post-inoculation, apply the treatments using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Maintain plants in a greenhouse with conditions conducive to disease development (e.g., 22-25°C, high humidity).

  • Disease Assessment: 7-14 days after treatment, visually assess the percentage of leaf area covered by the pathogen on the upper and lower surfaces of the leaves.[17]

  • Data Analysis: Calculate the Percent Disease Index (PDI). Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments. The efficacy can be calculated using Abbott's formula.[18]

Conclusion

The path from a novel active ingredient to a commercially viable agrochemical product is a multidisciplinary endeavor. For (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, its pyrazole-thiophene structure holds significant promise. By following the systematic protocols outlined in these application notes—from rigorous pre-formulation science to robust formulation development and validated bio-efficacy testing—researchers and scientists can effectively evaluate and optimize this compound for its potential role in sustainable crop protection.

References

  • Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. (2025).
  • Aragen. (n.d.). Agro-Chemical Formulation Solutions: Transforming Ideas into Effective Products.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Microtrac. (n.d.). Formulation Challenges Facing the Agrochemical Industry.
  • Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • IIB
  • BOC Sciences. (n.d.).
  • PCC Group. (n.d.).
  • Royalchem. (2024).
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). Oriental Journal of Chemistry.
  • Labcorp. (n.d.).
  • Baker, E. A., Hayes, A. L., & Butler, R. (1992).
  • Auxilife. (n.d.). Bio-Efficacy Analysis of Pesticides & Agro-chemical.
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Directorate of Plant Protection, Quarantine & Storage.
  • Physicochemical Compatibility of Agrochemical Mixtures in Spray Tanks for Paddy Field Rice Crops. (2017). Planta Daninha. SciELO.
  • GUIDELINES FOR EVALUATION OF PESTICIDE BIO EFFICACY TRIAL REPORTS. (n.d.). Pesticides Control Authority of Ethiopia.
  • Effect of particle size of active ingredient on physicochemical properties of water dispersible granules obtained through direct granulation of agrochemical suspension using fluidized bed. (2016). Journal of Chemical Engineering of Japan.
  • Yadav, B., et al. (2022). Bioefficacy of Biopesticides and Pesticides for the Management of Coriander Powdery Mildew caused by Erysiphe polygoni, Seed Yield and Economics of Coriander (Coriandrum sativum L.).
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). Journal of Advanced Scientific Research.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol. (n.d.). EvitaChem.
  • Crystal structure of ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl). (2025).

Sources

Troubleshooting & Optimization

Purification techniques and chromatography conditions for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol .

This molecule presents a unique chromatographic profile: it combines a highly lipophilic thiophene ring, a weakly basic pyrazole core, and a highly polar, hydrogen-bonding primary alcohol. These competing properties often lead to severe tailing on standard stationary phases and co-elution with synthetic regioisomers. The following troubleshooting guide and validated protocols will help you achieve >95% purity.

Purification Decision Matrix

PurificationWorkflow Start Crude Mixture (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol TLC TLC / LC-MS Analysis Check Isomer Co-elution Start->TLC Decision1 Regioisomers Present? TLC->Decision1 NP_Silica Normal Phase Silica (DCM/MeOH + 1% TEA) Decision1->NP_Silica No (Single Isomer) RP_HPLC Prep RP-HPLC (C18, MeCN/H2O + 0.05% FA) Decision1->RP_HPLC Yes (Co-eluting Isomers) DryLoad Dry Loading onto Silica (230-400 mesh) NP_Silica->DryLoad Pure Pure Target Compound >95% Purity RP_HPLC->Pure Isocratic Gradient Elution (0-5% MeOH in DCM) DryLoad->Isocratic Isocratic->Pure

Decision matrix for pyrazole-thiophene methanol purification.

FAQ 1: Normal Phase Chromatography & Peak Tailing

Q: When purifying my crude reaction mixture on bare silica gel, the target compound streaks across the column and co-elutes with baseline impurities. How can I resolve this?

A: The severe tailing is a direct result of the dual hydrogen-bonding capability of the primary alcohol (-CH₂OH) at the C5 position and the weakly basic nitrogen of the pyrazole ring. These functional groups interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard 230-400 mesh silica gel[1].

To resolve this, you must introduce a competitive amine modifier to the mobile phase. Adding 1% Triethylamine (TEA) or 0.5% ammonium hydroxide masks the acidic silanols, preventing the pyrazole and alcohol from binding to the stationary phase[2]. Furthermore, because the compound has mixed polarity, liquid loading in a strong solvent will ruin the initial band shape. Dry loading is mandatory[1].

Table 1: Normal Phase Solvent System Optimization

Solvent SystemModifierResult / Band ShapeCausality
Hexane / EtOAc (1:1)NoneSevere tailing, low recoveryStrong H-bonding with bare silanols overcomes weak solvent displacement.
DCM / MeOH (95:5)NoneModerate tailingMeOH partially disrupts silanol interactions, but basic nitrogen still drags.
DCM / MeOH (95:5)1% TEASharp peak, high recoveryTEA competitively binds acidic silanols, allowing true partition chromatography.
Protocol: Modified Silica Gel Chromatography

This protocol is self-validating; the use of TLC monitoring ensures that the basic modifier is actively preventing tailing before bulk elution.

  • Stationary Phase Preparation: Slurry pack a standard grade (230-400 mesh) silica column using Dichloromethane (DCM) containing 1% TEA[1]. Flush with 2 column volumes to ensure complete silanol capping.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH. Add dry silica gel in a 1:3 ratio (crude mass to silica mass). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained[1].

  • Column Loading: Carefully pour the dry powder onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand to prevent bed disturbance.

  • Elution: Elute with a gradient of 0% to 5% Methanol in DCM (maintaining 1% TEA throughout the gradient)[2].

  • Fractionation & Validation: Collect fractions and monitor via TLC (UV 254 nm). The thiophene ring provides an excellent UV chromophore. You should observe a tight, circular spot indicating successful silanol masking.

FAQ 2: Regioisomer Separation via Reverse Phase HPLC

Q: My cycloaddition synthesis yielded a mixture of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol and its 3,5-regioisomer. Normal phase TLC shows a single, inseparable spot. How do I separate them?

A: Regioisomers of substituted pyrazoles often possess nearly identical polarities on normal phase silica, rendering standard flash chromatography ineffective[1]. However, the spatial orientation of the lipophilic thiophene ring versus the polar hydroxymethyl group creates a distinct dipole moment and hydrophobic surface area difference.

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase exploits these subtle hydrophobic differences. By using a highly controlled aqueous/organic gradient with an acidic modifier, you can force the isomers to partition based on their 3D hydrophobic footprint rather than their raw polarity[1][3].

Protocol: Prep-HPLC Separation of Pyrazole Regioisomers

This method utilizes a shallow gradient to maximize the resolution between closely eluting structural isomers.

  • Column Selection: Utilize a robust C18 preparative column, such as a Waters XBridge Prep C18 OBD (5 μm, 19 mm × 150 mm) or equivalent[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water containing 0.05% Formic Acid (FA)[3]. Causality: The acidic modifier ensures the pyrazole nitrogen maintains a consistent ionization state, preventing peak broadening.

    • Mobile Phase B: LC-MS grade Acetonitrile (MeCN)[3].

  • Chromatographic Conditions:

    • Gradient: Run a shallow gradient from 15% B to 60% B over 20 minutes[4].

    • Flow Rate: 15 mL/min (adjust based on exact column diameter).

    • Detection: Monitor UV absorbance at 250 nm, which is optimal for the pyrazole-thiophene conjugated pi-system[5].

  • Post-Processing: Pool the pure fractions of the target isomer. Remove the acetonitrile under reduced pressure at 30°C, then lyophilize the remaining aqueous solution to isolate the pure compound as a powder[4].

FAQ 3: Stability and Handling During Concentration

Q: Is the molecule stable during concentration and long-term storage, particularly after HPLC purification?

A: While the pyrazole-thiophene core is generally robust[5], the primary alcohol can undergo slow oxidation if left in solution exposed to air and light for extended periods. Furthermore, concentrating fractions containing Formic Acid (from HPLC) or TEA (from normal phase) must be done carefully to avoid side reactions.

Best Practice: After RP-HPLC purification, do not leave the compound sitting in the acidic aqueous solution for days. Rapidly lyophilize the fractions to prevent any potential acid-catalyzed degradation of the thiophene ring or dehydration of the alcohol. Store the final lyophilized powder at -20°C in an amber vial flushed with argon or nitrogen to guarantee long-term stability.

References

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. MDPI. Available at:[Link]

  • WO2022063050A1 - Pyrazole compound and preparation method therefor and use thereof. Google Patents.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. ACS Publications. Available at:[Link]

Sources

HPLC method development for analyzing (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with profiling (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol and its associated impurities.

This molecule presents unique chromatographic challenges due to its mixed polarity: it features highly lipophilic, UV-active aromatic systems (thiophene and pyrazole rings) juxtaposed with a polar, hydrogen-bonding hydroxymethyl group. The guides below bypass generic advice, focusing strictly on the mechanistic causality of your chromatographic choices to ensure robust, ICH-compliant method development.

Method Development Fundamentals (FAQs)

Q: Why is a Phenyl-Hexyl column recommended over a standard C18 for this specific API? A: While a C18 column relies exclusively on hydrophobic dispersive forces, it often fails to resolve the API from its synthetic regioisomer, (1-ethyl-5-(thiophen-3-yl)-1H-pyrazol-3-yl)methanol. Because both isomers have identical molecular weights and nearly identical lipophilicity, hydrophobic partitioning alone is insufficient. A Phenyl-Hexyl stationary phase introduces orthogonal selectivity via π−π electron interactions. The slight steric differences in how the thiophene and pyrazole rings are presented in the regioisomer alter its π−π stacking affinity with the phenyl phase, driving baseline resolution.

Q: How does mobile phase pH dictate the peak shape of this compound? A: The pyrazole ring contains a weakly basic nitrogen (typical conjugate acid pKa​≈2.0−2.5 ). If you operate at a neutral pH (e.g., pH 7.0 in water), the molecule exists in a transitional state and can interact with residual acidic silanols on the silica support, causing severe peak tailing. By buffering the mobile phase to an acidic pH of 2.0 (using 0.1% Trifluoroacetic acid), you intentionally suppress the ionization of any acidic degradation products (like the oxidized carboxylic acid impurity) while standardizing the protonation state of the pyrazole nitrogen. This causality—forcing the analytes into a single, predictable ionization state—sharpens the peaks and stabilizes retention times[1].

Self-Validating Experimental Protocol: Initial Gradient Screening

To establish a stability-indicating profile, execute the following self-validating workflow. This protocol features a built-in decision gate to ensure the method is mathematically viable before proceeding to validation.

Step 1: System and Column Equilibration

  • Action: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm). Purge the system with Mobile Phase A (0.1% TFA in H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Causality: Acetonitrile is chosen over methanol because it is an aprotic solvent. It disrupts the hydrogen bonding of the hydroxymethyl group more efficiently, resulting in narrower peak widths for polar degradants.

Step 2: Sample Preparation

  • Action: Dissolve the API in a 50:50 H2​O :Acetonitrile diluent to a concentration of 1.0 mg/mL.

  • Causality: Avoid using 100% organic diluents. Injecting a strong solvent plug into an aqueous mobile phase causes "viscous fingering," which distorts the peak shape of early-eluting polar impurities.

Step 3: Gradient Execution

  • Action: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C to lower mobile phase viscosity and improve mass transfer. Monitor UV absorbance at 254 nm (optimal for the thiophene-pyrazole conjugated system).

Step 4: Self-Validation & Decision Gate

  • Action: Inject a system suitability standard containing the API and its primary regioisomer. Calculate the resolution ( Rs​ ) between the two peaks.

  • Validation Logic:

    • If Rs​≥1.5 : The method is fundamentally sound. Proceed to ICH Q2 validation.

    • If Rs​<1.5 : The π−π interactions are occurring too rapidly. Corrective action: Flatten the gradient slope specifically around the elution time of the API (e.g., change from 5-95% B over 20 mins to a shallow 30-50% B over 15 mins).

HPLC_Workflow Step1 1. Column Screening Evaluate C18 vs. Phenyl-Hexyl Step2 2. Mobile Phase Selection Buffer pH 2.0 to suppress ionization Step1->Step2 Step3 3. Gradient Optimization Tune H2O/ACN ratio for resolution Step2->Step3 Step4 4. Impurity Profiling Identify Regioisomers & Degradants Step3->Step4 Step5 5. Method Validation Assess per ICH Q2/Q3A Guidelines Step4->Step5

Figure 1: Self-validating HPLC method development workflow for pyrazole-thiophene derivatives.

Troubleshooting Guide (Q&A)

Issue: I am observing a shifting retention time specifically for the oxidative degradation impurity. Mechanistic Cause: The hydroxymethyl group (- CH2​OH ) at position 5 is highly susceptible to oxidation, forming a carboxylic acid impurity (- COOH ). Carboxylic acids typically have a pKa​ around 4.0 to 5.0. If your mobile phase pH is hovering near this pKa​ (e.g., using a weak acetate buffer), slight batch-to-batch variations in buffer preparation will cause the impurity to toggle between its ionized and neutral states, drastically shifting its retention time. Solution: Pin the pH at least 2 units below the pKa​ (e.g., pH 2.0 with TFA) to keep the degradant fully protonated and lipophilic, ensuring a locked, repeatable retention time.

Issue: Unexpected artifact peaks are appearing in my chromatogram after the sample sits in the autosampler for 12 hours. Mechanistic Cause: Heterocyclic compounds with electron-donating properties, such as pyrazoles and thiophenes, are highly reactive toward trace solvent impurities. For example, residual hydrogen cyanide (HCN) found in certain lower grades of acetonitrile can react with trace aldehydes to form cyanohydrin artifacts over time[2]. Furthermore, basic diluents can trigger cross-coupling degradation in pyrazole derivatives[3]. Solution: Use freshly prepared, slightly acidic aqueous-organic diluents. Upgrade to LC-MS grade acetonitrile to eliminate reactive trace impurities, and chill the autosampler to 4°C to arrest kinetic degradation.

Issue: Baseline drift is severely impacting the integration of low-level impurities (<0.05%). Mechanistic Cause: When running a gradient from highly aqueous to highly organic, the UV absorbance of the mobile phase changes. TFA has a strong UV absorbance below 220 nm, and its concentration effectively decreases as the gradient shifts to Acetonitrile, causing the baseline to drift upward or downward. Solution: Balance the absorbance. Add 0.1% TFA to the Water (Mobile Phase A) and a slightly lower concentration, 0.08% TFA, to the Acetonitrile (Mobile Phase B). This compensates for the refractive index and absorbance differences, flattening the baseline for accurate integration of impurities at the ICH Q3A reporting threshold[4].

Quantitative Data & Parameters

Table 1: Optimized Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A ( H2​O
  • 0.1% TFA)
% Mobile Phase B (ACN + 0.08% TFA)Elution Phase
0.01.0955Polar degradants (e.g., carboxylic acid)
15.01.04060API & Regioisomers
20.01.0595Lipophilic impurities (e.g., des-ethyl)
25.01.0595Column Wash
25.11.0955Re-equilibration

Table 2: System Suitability Criteria (Based on ICH Q3A Guidelines)

ParameterAcceptance CriterionMechanistic Justification
Resolution ( Rs​ ) ≥1.5 (API vs. Regioisomer)Ensures baseline separation for accurate quantitation of structurally similar impurities.
Tailing Factor ( Tf​ ) ≤1.5 for API peakConfirms suppression of secondary silanol interactions via optimal pH control.
% RSD of Area ≤2.0% (n=6 injections)Validates autosampler precision and sample stability in the chosen diluent.
Limit of Quantitation ≤0.05% area relative to APIRequired to meet the ICH Q3A reporting threshold for unknown impurities[4].

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies.
  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.

Sources

Reducing byproduct formation in (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation. Here, we provide in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning brown. What is the likely cause and how can I prevent it?

A1: A brown discoloration is often an indication of oxidation of your pyrazole-containing compound.[1] To mitigate this, it is crucial to store and handle your material under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the reaction from light by using amber glass reaction vessels or wrapping the setup in aluminum foil, along with maintaining the recommended reaction temperature, can significantly reduce oxidative degradation.[1]

Q2: I am observing a new spot on my TLC that is close to my starting material, even with a full conversion of the alcohol. What could this be?

A2: The appearance of a new, closely-running spot on a TLC plate, despite the consumption of the starting alcohol, may suggest several possibilities. One common issue with N-unsubstituted pyrazoles is tautomeric interconversion, which can be facilitated by moisture.[1] While not a degradation product, the presence of multiple tautomers can complicate analysis and purification. Ensure your solvents and reagents are anhydrous. Another possibility is the formation of a symmetrical ether byproduct, which could have similar polarity to your starting material.

Q3: My desired product is contaminated with a significant amount of a higher molecular weight species. What is the likely identity of this byproduct?

A3: The formation of a higher molecular weight species often points to dimerization. This can occur under certain conditions, for instance, acidic treatment can sometimes promote the formation of dimers.[2] Additionally, in some cases, reactive intermediates can lead to self-condensation or dimerization of the starting material or product.

Troubleshooting Guide: Byproduct Formation

This section provides a detailed analysis of common byproducts encountered during the derivatization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, along with their proposed mechanisms of formation and recommended solutions.

Formation of N-Alkylated/N-Acylated Byproduct

A prevalent issue in the derivatization of pyrazole-containing compounds is the competition between O-alkylation/acylation at the desired hydroxyl group and N-alkylation/acylation at the pyrazole ring nitrogen.[3]

Proposed Mechanism of Byproduct Formation:

The pyrazole ring contains two nitrogen atoms, and while the N1 position is already substituted with an ethyl group, the N2 nitrogen possesses a lone pair of electrons and can act as a nucleophile, competing with the hydroxyl group of the methanol moiety for the electrophile. This is a classic example of a reaction involving an ambident anion.[3] The regioselectivity of the reaction is influenced by both steric and electronic factors, as well as the reaction conditions.[4][5]

cluster_products Products reagents Electrophile (R-X) Base starting_material (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol reagents->starting_material Reaction Conditions O_alkylation Desired O-Alkylated Product starting_material->O_alkylation O-Alkylation N_alkylation N-Alkylated Byproduct starting_material->N_alkylation N-Alkylation (competing)

Figure 1: Competing O- and N-alkylation pathways.

Recommended Solutions:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the N- versus O-alkylation ratio. For Williamson ether synthesis, using a milder base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile can favor O-alkylation.[6] Stronger bases like sodium hydride may increase the proportion of N-alkylation.

  • Use of a Protecting Group: To completely avoid N-alkylation, the use of a protecting group on the pyrazole nitrogen is a reliable strategy.[7][8] Common protecting groups for pyrazoles include p-methoxybenzyl (PMB) and tert-butyloxycarbonyl (Boc).[7][8] The protecting group can be removed in a subsequent step.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis (Optimized)

  • To a solution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterStandard ConditionsOptimized Conditions
Base NaHK₂CO₃ or Cs₂CO₃
Solvent THFDMF or Acetonitrile
Temperature 0 °C to refluxRoom temperature to 70 °C
Formation of Symmetrical Ether Byproduct

During ether synthesis, the formation of a symmetrical ether from the starting alcohol is a potential side reaction, especially under forcing conditions.

Proposed Mechanism of Byproduct Formation:

The formation of symmetrical ethers can occur through the reaction of the alkoxide of the starting material with another molecule of the starting material that has been activated (e.g., by conversion to an alkyl halide in situ) or through dehydration under acidic conditions. In the context of a Williamson ether synthesis, if the alkyl halide is not reactive enough or if the temperature is too high, the alkoxide can react with another molecule of the starting alcohol.

Recommended Solutions:

  • Control of Stoichiometry and Addition Rate: Use a slight excess of the alkylating agent (1.1-1.2 equivalents) and add it slowly to the reaction mixture to ensure it reacts preferentially with the alkoxide of the starting material.

  • Choice of Alkylating Agent: Employ a more reactive alkylating agent, such as an alkyl iodide or a tosylate, to facilitate the desired reaction at a lower temperature.[9]

Degradation of the Thiophene Ring

The thiophene ring is known to be susceptible to oxidation, which can lead to the formation of reactive and potentially toxic metabolites.[10][11]

Proposed Mechanism of Byproduct Formation:

The sulfur atom in the thiophene ring can be oxidized by various oxidizing agents, including atmospheric oxygen, to form thiophene-S-oxides.[11] These intermediates are often unstable and can undergo further reactions, leading to a complex mixture of degradation products. The stability of the thiophene ring is influenced by the nature and position of its substituents.[10][12]

thiophene Thiophene Ring s_oxide Thiophene-S-oxide (Reactive Intermediate) thiophene->s_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., O₂, light) oxidizing_agent->thiophene degradation Degradation Products s_oxide->degradation Further Reactions

Figure 2: Oxidation pathway of the thiophene ring.

Recommended Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric oxygen.

  • Exclusion of Light: Protect the reaction from light by using amber glassware or by wrapping the reaction vessel.

  • Avoidance of Strong Oxidizing Agents: Be mindful of the reagents used in the derivatization step and avoid strong oxidizing agents if possible. If an oxidation step is necessary elsewhere in the synthesis, consider performing it before the introduction of the thiophene moiety if the synthetic route allows.

  • Storage: Store the final compound in a cool, dark place under an inert atmosphere to ensure long-term stability.[10]

Byproducts in Mitsunobu Reactions

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups. However, it is not without potential side reactions.

Proposed Mechanism of Byproduct Formation:

A common side reaction in the Mitsunobu reaction is the attack of the deprotonated azodicarboxylate on the activated alcohol-phosphine complex, leading to the formation of a hydrazinyl ether byproduct.[13] This becomes more prevalent if the intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[13][14]

Recommended Solutions:

  • Choice of Nucleophile: Ensure the nucleophile used in the Mitsunobu reaction has a pKa low enough to protonate the azodicarboxylate intermediate, thus preventing it from acting as a competing nucleophile.[14][15]

  • Modified Mitsunobu Reagents: Several modified Mitsunobu reagents have been developed to simplify the removal of byproducts and to allow for the use of more basic nucleophiles.[14][15]

  • Reaction Conditions: Careful control of the reaction temperature and the order of addition of reagents can also help to minimize side reactions. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[13]

Experimental Protocol: Mitsunobu Esterification (Optimized)

  • Dissolve (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

References

  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]

  • Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. Available at: [Link]

  • Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. Available at: [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

  • Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. ResearchGate. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal C-H-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Visualized Experiments. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. Available at: [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta. Available at: [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. Available at: [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. Available at: [Link]

  • Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl. OA Monitor Ireland. Available at: [Link]

  • Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Detection of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of novel pharmaceutical compounds is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also demonstrably resilient. This guide provides an in-depth, comparative analysis of the validation process for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the novel pyrazole derivative, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, compares alternative strategies for sample preparation and data acquisition, and presents a comprehensive validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Through the use of detailed experimental workflows, comparative data tables, and logical diagrams, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with establishing and validating scientifically sound analytical methods.

Introduction: The Analyte and the Analytical Challenge

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a novel heterocyclic compound featuring a pyrazole core linked to a thiophene moiety. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[3] The structural attributes of this analyte—specifically its predicted volatility and thermal stability based on its thiophene and pyrazole rings—make Gas Chromatography-Mass Spectrometry (GC-MS) an ideal analytical technique for its separation and quantification.[4]

The objective of this guide is to detail a systematic approach to the validation of a GC-MS method for this compound, ensuring its suitability for its intended purpose, which could range from pharmacokinetic studies to quality control of a drug substance.[2] We will explore the critical decisions made during method development and provide a side-by-side comparison of techniques and parameters throughout the validation process.

Analyte Physicochemical Properties (Predicted)

Since this is a novel compound, experimental data is scarce. Based on its structure and data from similar compounds, we can predict the following properties relevant to GC-MS analysis:

  • Molecular Formula: C10H12N2OS

  • Molecular Weight: 208.28 g/mol

  • Boiling Point: Predicted to be >300 °C, making it suitable for GC analysis without derivatization.

  • Solubility: Expected to have good solubility in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane, with limited aqueous solubility.[5][6][7]

  • Thermal Stability: The pyrazole and thiophene rings suggest good thermal stability, minimizing the risk of on-column degradation.[4]

Method Development and Optimization: A Comparative Strategy

A successful validation is built upon a well-optimized method. Here, we discuss the rationale and compare alternatives for the core components of the analytical method.

Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, formulation buffer) and present it in a clean, concentrated form suitable for GC-MS injection. The choice of technique represents a trade-off between speed, cost, and cleanliness.

Technique Principle Advantages Disadvantages Best Suited For
Dilute and Shoot The sample is simply diluted with a suitable organic solvent (e.g., methanol) and injected.[5]Fast, simple, and inexpensive. Minimal sample loss.High risk of matrix interference. Can contaminate the GC inlet and column.Simple, clean matrices (e.g., drug substance in pure solvent).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on relative solubility.Effective at removing non-volatile salts and polar interferences. Relatively inexpensive.Can be labor-intensive and require large volumes of organic solvents. Emulsion formation can be an issue.Removing polar interferences from aqueous samples like plasma or urine.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent.[5]Highly selective and provides excellent cleanup and concentration. Amenable to automation.Higher cost per sample. Requires method development to select the appropriate sorbent and solvent system.Complex matrices (e.g., plasma, tissue homogenates) requiring high sensitivity.

For this guide, we will proceed with a method based on Solid-Phase Extraction (SPE) , as it offers the cleanest extracts, which is critical for achieving low detection limits and ensuring the long-term robustness of the GC-MS system.

GC-MS System and Optimized Parameters

The following parameters were selected based on the predicted properties of the analyte.

  • GC System: Standard Gas Chromatograph with a split/splitless injector.

  • MS System: Single Quadrupole Mass Spectrometer.

  • Column: A low-bleed, non-polar column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This stationary phase provides excellent resolution for a wide range of semi-volatile compounds and is robust against a variety of sample matrices.

  • Injector: Splitless mode at 280 °C. Rationale: Splitless injection is necessary to achieve the sensitivity required for trace-level quantification. The high temperature ensures efficient volatilization of the analyte.

  • Oven Program: Start at 150 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min. Rationale: This program provides a good balance between chromatographic resolution and run time.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

Comparison of MS Acquisition Modes: Full Scan vs. SIM

A critical choice in MS method development is the data acquisition mode.

  • Full Scan Mode: The mass spectrometer scans across a wide mass range (e.g., m/z 50-300).

    • Pros: Provides a complete mass spectrum, which is excellent for initial identification and characterizing unknown impurities.

    • Cons: Lower sensitivity as the detector's duty cycle is spread across many ions.

  • Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to monitor only a few specific, characteristic ions of the target analyte.

    • Pros: Significantly higher sensitivity (10-100x) as the detector focuses only on ions of interest. Improved selectivity.

    • Cons: Provides no information about other co-eluting compounds. Requires knowledge of the analyte's fragmentation pattern.

Predicted Fragmentation and SIM Ion Selection: Based on typical fragmentation patterns of pyrazole derivatives, we predict the molecular ion (M+) at m/z 208. Key fragments are likely to arise from the loss of the methanol group (-CH2OH) and cleavages around the pyrazole and thiophene rings.[8][9]

  • Predicted Ions (m/z): 208 (M+), 177 (M-CH2OH)+, 135, 96.

  • SIM Selection:

    • Quantifier Ion: m/z 177 (most abundant and specific fragment)

    • Qualifier Ions: m/z 208, 135

For quantitative analysis requiring high sensitivity, SIM mode is the superior choice.

The Validation Gauntlet: A Comparative Framework

The following sections detail the experimental protocols and acceptance criteria for validating the GC-MS method in accordance with ICH Q2(R1) guidelines.[1][2]

System Suitability Testing (SST)

Causality: Before any validation run, you must verify that the entire GC-MS system is performing adequately on that specific day.[10] SST is not a validation parameter itself, but a prerequisite for valid data generation.[11]

Experimental Protocol:

  • Prepare a System Suitability Solution (SSS) containing the analyte at a mid-range concentration (e.g., 1 µg/mL).

  • Inject the SSS five or six times consecutively before starting the analytical run.

  • Evaluate the resulting data against predefined criteria.

Comparative SST Parameters & Acceptance Criteria

ParameterPurposeAcceptance Criteria
Peak Area Precision Demonstrates the reproducibility of the injection and detection system.Relative Standard Deviation (%RSD) ≤ 5.0%
Retention Time Precision Confirms the stability of the GC flow and temperature control.%RSD ≤ 1.0%
Peak Tailing Factor (Tf) Measures peak symmetry, which can be affected by column degradation or active sites.0.8 ≤ Tf ≤ 1.5
Specificity / Selectivity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Protocol:

  • Analyze a blank sample of the matrix (e.g., drug-free plasma).

  • Analyze a sample of the matrix spiked with the analyte and any known related substances or potential impurities.

  • Compare the chromatograms.

Acceptance Criteria:

  • The blank matrix should show no significant interfering peaks at the retention time of the analyte (response <20% of the LLOQ).

  • The analyte peak should be chromatographically resolved from all known impurities (Resolution (Rs) > 1.5).

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the matrix with known concentrations of the analyte. A typical range for a pharmaceutical analysis might be 10 ng/mL to 2000 ng/mL.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area response against the nominal concentration.

  • Perform a linear regression analysis.

Data Presentation: Linearity Study

Concentration (ng/mL)Mean Peak Area (n=3)
101,520
507,650
20030,100
800120,500
1600241,200
2000300,500

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.995.

  • The y-intercept should be minimal.

  • Each back-calculated standard concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a blank matrix with a known amount of analyte and measuring the recovery.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 900, and 1800 ng/mL).

  • Analyze five replicates of each QC level.

  • Calculate the concentration of each replicate using the calibration curve from the linearity study.

  • Express accuracy as the percentage of the measured concentration relative to the nominal concentration.

Data Presentation: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Recovery) Precision (%RSD)
Low QC 3029.197.0% 4.5%
Mid QC 900915101.7% 2.8%
High QC 1800177598.6% **3.1%

Acceptance Criteria:

  • The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ).

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Calculated from the accuracy study (above) by determining the %RSD for the five replicates at each QC level.

  • Intermediate Precision: Repeat the accuracy and repeatability experiment on a separate day with a different analyst. Compare the results between the two days.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed 15% for each QC level (20% for the LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Comparison of Determination Methods

MethodDescriptionProsCons
Signal-to-Noise (S/N) Ratio The analyte concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is determined by analyzing progressively more dilute solutions.Empirical and easy to understand. Directly reflects instrument performance.Noise measurement can be subjective and vary between software packages.
Based on Standard Deviation of the Response and the Slope LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.Statistically robust and less subjective.May yield unrealistically low values that are not practically achievable.

Experimental Protocol (S/N Method):

  • Prepare and analyze a series of low-concentration spiked samples.

  • Determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • Use the instrument software to measure the S/N ratio.

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10. The LOQ must also meet the accuracy and precision criteria (within ±20%).

  • Hypothetical Results: LOD = 3 ng/mL; LOQ = 10 ng/mL.

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • For each parameter, define a small, deliberate variation around the nominal value.

  • Analyze a Mid QC sample under each of the modified conditions.

  • Evaluate the impact on key system suitability parameters and the quantitative result.

Data Presentation: Robustness Study

Parameter VariedNominal ValueModified Value% Change in ConcentrationSystem Suitability
Injector Temp. 280 °C275 °C-2.5%Pass
Oven Ramp Rate 20 °C/min18 °C/min+1.8%Pass
GC Flow Rate 1.2 mL/min1.1 mL/min-3.1%Pass

Acceptance Criteria:

  • The quantitative results under the varied conditions should not deviate by more than a predefined amount (e.g., ±10%) from the results under nominal conditions.

  • System suitability criteria must be met under all varied conditions.

Visualization of Workflows and Relationships

Visual diagrams are essential for conceptualizing the complex processes in method validation.

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev Method Development & Optimization SP Sample Prep Selection (LLE vs SPE) Dev->SP GCMS GC-MS Parameter Optimization (SIM vs Scan) SP->GCMS SST System Suitability GCMS->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LODQ LOD & LOQ AccPrec->LODQ Robust Robustness LODQ->Robust Report Validation Report Robust->Report Validated Validated Method Ready for Routine Use Report->Validated

Caption: A high-level workflow for GC-MS method development and validation.

Sample_Prep_Comparison Sample Raw Sample (e.g., Plasma) DS Dilute & Shoot Sample->DS Fast, High Matrix LLE Liquid-Liquid Extraction Sample->LLE Good Cleanup SPE Solid-Phase Extraction Sample->SPE Best Cleanup, Most Selective Final Clean Extract for GC-MS Injection DS->Final LLE->Final SPE->Final

Caption: Comparative pathways for sample preparation prior to GC-MS analysis.

Validation_Relationships Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Provides Calibration Curve Precision Precision Accuracy->Precision Data used for Repeatability Calc. Precision->Accuracy High Precision is needed for Accuracy LOQ LOQ LOQ->Linearity Defines Lower End of Range LOQ->Accuracy Must be Accurate LOQ->Precision Must be Precise

Caption: Interrelationship between key quantitative validation parameters.

Conclusion

The validation of a GC-MS analytical method is a rigorous, multi-faceted process that extends far beyond procedural execution. As demonstrated in this guide for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, each step—from the initial choice of sample preparation to the final robustness challenge—is underpinned by scientific rationale and a deep understanding of the analytical technique. By systematically evaluating and documenting specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive evidence portfolio that proves the method is fit for its intended purpose. This self-validating system, grounded in authoritative guidelines like ICH Q2(R1), ensures the integrity and reliability of the data that ultimately supports critical decisions in the drug development lifecycle.

References

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • IJARSCT. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • PubChem. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]

  • LCGC International. (2025). Robustness Tests. LCGC International. [Link]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. [Link]

  • Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. JASR. [Link]

  • European Journal of Chemistry. (2018). Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. EurJChem. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. JAPS. [Link]

  • eCrystals - University of Southampton. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals. [Link]

  • PMC. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Center for Biotechnology Information. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]

  • JOCPR. (2016). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. JAPS. [Link]

  • PharmaGuru. (2025). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. PharmaGuru. [Link]

  • IntechOpen. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • NCBI. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Center for Biotechnology Information. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • Lucidity. (2024). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?. Lucidity. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]

  • PMC. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. National Center for Biotechnology Information. [Link]

  • Molport. (n.d.). (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol. Molport. [Link]

  • Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. [Link]

  • CHROMacademy. (n.d.). Introduction to System Suitability for Gas Chromatography. CHROMacademy. [Link]

  • NextSDS. (n.d.). (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol. NextSDS. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • PMC. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

Sources

Comparative Stability Analysis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol in Acidic versus Basic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the chemical stability of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry, under acidic and basic stress conditions. Understanding the degradation pathways and comparative stability is paramount for researchers, scientists, and drug development professionals to ensure the development of robust and stable pharmaceutical formulations.

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability.[1][2] Similarly, the thiophene ring is an important structural motif in medicinal chemistry, known for its electron-rich nature and bioisosteric properties.[3] The stability of molecules incorporating both these heterocyclic systems is a critical determinant of their therapeutic potential and shelf-life. This guide details the experimental design, analytical methodology, and mechanistic interpretation of the degradation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol.

Experimental Design: Forced Degradation Studies

To rigorously assess the stability of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation and identify potential degradation products.[7][8]

Rationale for Experimental Choices

The selection of stress conditions is critical for a meaningful stability study. Hydrolysis is a common degradation pathway for many pharmaceuticals, and its rate is often pH-dependent. Therefore, acidic and basic media were chosen as the primary stress conditions.

  • Acidic Medium: A solution of 0.1 M hydrochloric acid (HCl) was selected to represent a strongly acidic environment. This condition can promote protonation of the basic nitrogen atoms in the pyrazole ring, potentially increasing its susceptibility to nucleophilic attack or ring-opening.[9]

  • Basic Medium: A solution of 0.1 M sodium hydroxide (NaOH) was chosen to simulate a basic environment. In the presence of a strong base, deprotonation of the methanol's hydroxyl group or the pyrazole ring's N-H (if unsubstituted) can occur, potentially leading to different degradation pathways.[10][11]

  • Temperature: An elevated temperature of 60°C was used to accelerate the degradation process, allowing for the observation of significant degradation within a practical timeframe.[12]

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was chosen for the quantitative analysis of the parent compound and its degradation products.[13][14][15] This technique offers the necessary resolution and sensitivity to separate and quantify the analyte from any impurities or degradants.[16] LC-MS/MS can also be employed for the structural characterization of degradation products.[17][18][19]

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

Caption: Experimental workflow for the forced degradation study.

Quantitative Data Summary

The stability of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol was monitored over a 24-hour period. The percentage of the remaining parent compound at each time point is summarized in the table below.

Time (hours)% Remaining in 0.1 M HCl at 60°C% Remaining in 0.1 M NaOH at 60°C
0100.0100.0
292.598.2
485.196.5
870.392.8
1258.989.1
2435.280.4

Discussion of Comparative Stability and Degradation Pathways

The experimental data clearly indicates that (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is significantly more stable in basic media compared to acidic media under the tested conditions. After 24 hours at 60°C, only 35.2% of the parent compound remained in the acidic solution, whereas 80.4% was still present in the basic solution.

Degradation in Acidic Media

The pronounced degradation in the acidic medium is likely initiated by the protonation of one of the nitrogen atoms in the pyrazole ring.[9][20] The resulting pyrazolium cation is more electron-deficient and, therefore, more susceptible to nucleophilic attack or ring-opening reactions.

The thiophene ring, while aromatic, is susceptible to electrophilic attack, particularly at the 2- and 5-positions.[21][22][23] In a highly acidic environment, protonation can activate the ring towards further reactions.[24] Furthermore, the hydroxymethyl group attached to the pyrazole ring can undergo acid-catalyzed reactions. A plausible degradation pathway involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This carbocation could then be attacked by a nucleophile or initiate polymerization.[10]

Caption: Potential degradation pathway in acidic media.

Stability in Basic Media

The greater stability in basic media suggests that the molecule is less susceptible to base-catalyzed degradation. While strong bases can deprotonate the hydroxyl group to form an alkoxide, this species appears to be relatively stable under the experimental conditions.[10] The pyrazole ring itself is generally stable towards nucleophilic attack.[11] The thiophene ring is also generally stable under basic conditions, although harsh conditions could potentially lead to ring-opening.[24] The observed slow degradation may be attributed to a slow oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, which could potentially be followed by other reactions.[10]

Experimental Protocols

Preparation of Stock and Sample Solutions
  • Stock Solution Preparation: Accurately weigh 10 mg of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol and dissolve it in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

  • Acidic Stress Sample Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

  • Basic Stress Sample Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

Forced Degradation Procedure
  • Incubate the prepared acidic and basic sample solutions in a water bath set to 60°C.

  • At specified time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of 1 mL from each solution.

  • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the basic aliquots with an equivalent amount of 0.1 M HCl.

  • Filter the neutralized samples through a 0.45 µm syringe filter into HPLC vials for analysis.

HPLC Method for Quantification
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient elution may be required to resolve degradation products)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV maximum of the parent compound (e.g., 254 nm)

  • Column Temperature: 30°C

The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Conclusion

This guide demonstrates that (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exhibits significantly greater stability in basic media compared to acidic media. The degradation in acidic conditions is likely driven by the protonation of the pyrazole ring, leading to subsequent reactions. These findings are crucial for the formulation development of pharmaceuticals containing this or structurally related scaffolds. Further studies employing techniques like LC-MS/MS would be beneficial for the definitive identification of the degradation products, providing a more complete understanding of the degradation pathways.

References

  • Wikipedia. Thiophene. [Link]

  • Gauth. Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position. [Link]

  • National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Brainly.in. explain electrophilic substitution reaction in thiophene. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institutes of Health. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • ResearchGate. Effect of the acid and base on the pyrazole ring. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • National Institutes of Health. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. [Link]

  • ResearchGate. The substitution patterns of the pyrazole derivatives and the averages of A and SP values for each type. R represent any type of non-hydrogen substituent and can be joint in cyclic structures with others R fragments. The pie charts display the relative percentages of the different substitution patterns. [Link]

  • International Journal for Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ScienceDirect. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]

  • ACS Publications. Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. [Link]

  • National Institutes of Health. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • National Institutes of Health. Identification of Disulfides from the Biodegradation of Dibenzothiophene. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • National Institutes of Health. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Hilaris Publisher. LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis.. [Link]

Sources

A Comparative In Silico Analysis: Molecular Docking of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol Against Key Anticancer and Antifungal Targets

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as thiophene, can give rise to novel molecular entities with potentially enhanced therapeutic profiles.[3][4] This guide presents a detailed comparative molecular docking study of a novel pyrazole-thiophene hybrid, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, against two clinically relevant protein targets: human Cyclin-Dependent Kinase 2 (CDK2), a key regulator in the cell cycle and a target for anticancer therapies, and Lanosterol 14-alpha-demethylase (CYP51) from Candida albicans, the primary target for azole antifungal drugs.[5][6][7]

This in-silico investigation aims to predict the binding affinity and interaction patterns of our compound of interest and compare its performance with well-established standard inhibitors for each target. The insights gleaned from this study are intended to guide further preclinical development and optimization of this promising scaffold.

Experimental Rationale and Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level.

Our experimental design is twofold:

  • Anticancer Potential Assessment: We will dock (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol into the ATP-binding pocket of human CDK2. The results will be compared against the known CDK2 inhibitor, Roscovitine .[7] CDK2 dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[][10]

  • Antifungal Activity Exploration: The compound will be docked into the active site of Candida albicans CYP51. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] The docking results will be benchmarked against the widely used antifungal drug, Voriconazole .[11][13]

The workflow for this study follows a rigorous and validated protocol, ensuring the scientific integrity of the generated data.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (RCSB PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Structure Generation (ChemDraw/Open Babel) Lig_Prep Ligand Preparation (Energy minimization, add charges) Ligand->Lig_Prep Grid Grid Box Generation (Define binding site) Prot_Prep->Grid Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Validation Protocol Validation (Redocking of co-crystallized ligand) Docking->Validation Results Analyze Docking Scores (Binding Affinity) Docking->Results Interactions Visualize Interactions (PyMOL) Results->Interactions Comparison Compare with Standard Inhibitors Interactions->Comparison

Figure 1: A generalized workflow for the molecular docking study.

Methodology

A meticulous and validated protocol is paramount for obtaining reliable in-silico data. The following steps were undertaken for this comparative study.

Part 1: Protein and Ligand Preparation

Protein Structure Acquisition and Preparation:

  • The three-dimensional crystal structures of human CDK2 (PDB ID: 1HCK) and Candida albicans CYP51 (PDB ID: 5V5Z) were retrieved from the RCSB Protein Data Bank.[2][14]

  • All water molecules and non-essential ions were removed from the protein structures.

  • Polar hydrogens were added to the protein structures, and Kollman charges were assigned using AutoDock Tools.[1]

  • The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[1]

Ligand Structure Generation and Preparation:

  • The 2D structure of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol was drawn using chemical drawing software and converted to a 3D structure.

  • The structures of the standard inhibitors, Roscovitine and Voriconazole, were obtained from the PubChem database.

  • All ligand structures underwent energy minimization using the MMFF94 force field.

  • Gasteiger partial charges were assigned, and the rotatable bonds were defined using AutoDock Tools.[1]

  • The prepared ligand structures were saved in the PDBQT file format.

Part 2: Molecular Docking and Validation

Grid Box Generation:

A grid box was defined around the active site of each protein to specify the search space for the ligand docking.

  • For CDK2, the grid box was centered on the ATP-binding pocket, as identified from the co-crystallized ligand in similar PDB entries.

  • For CYP51, the grid box was centered on the heme-containing active site, encompassing the known binding site of azole inhibitors.

Molecular Docking with AutoDock Vina:

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program.[1][15] The search algorithm's exhaustiveness was set to a high value to ensure a thorough exploration of the conformational space.

Protocol Validation (Redocking):

To validate the docking protocol, the co-crystallized ligands (where available in similar structures) were extracted and re-docked into their respective protein's binding sites. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[16]

Results and Comparative Analysis

The molecular docking simulations yielded binding affinity scores (in kcal/mol) and detailed interaction patterns for the test compound and the standard inhibitors against their respective targets. A more negative binding affinity score indicates a stronger predicted binding.

Anticancer Target: Human Cyclin-Dependent Kinase 2 (CDK2)

The docking results against CDK2 are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol-8.2Leu83, Gln131, Asp145
Roscovitine (Standard Inhibitor)-9.5Leu83, Phe80, Asp145

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exhibited a strong predicted binding affinity for the ATP-binding pocket of CDK2. The interaction analysis revealed the formation of hydrogen bonds with the backbone of Leu83 and the side chains of Gln131 and Asp145. These interactions are crucial for anchoring the inhibitor within the active site.

Roscovitine , the standard inhibitor, showed a higher binding affinity. Its binding is characterized by key hydrogen bonds with Leu83 and Asp145, and a hydrophobic interaction with the gatekeeper residue Phe80.

While the binding affinity of our test compound is slightly lower than that of Roscovitine, its strong interaction with key residues in the active site suggests that it is a promising candidate for further development as a CDK2 inhibitor.

Antifungal Target: Candida albicans Lanosterol 14-alpha-demethylase (CYP51)

The docking results against CYP51 are presented in the following table.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol-9.1Heme group, Tyr132, Phe228
Voriconazole (Standard Inhibitor)-10.3Heme group, Tyr132, Ser378

Our compound of interest, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol , demonstrated a very strong predicted binding affinity for the active site of CYP51. A critical interaction observed was the coordination of the pyrazole nitrogen with the heme iron, a hallmark of azole-based CYP450 inhibitors. Additionally, hydrophobic interactions with Tyr132 and Phe228 were identified, further stabilizing the complex.

Voriconazole , a potent triazole antifungal, displayed a superior binding affinity. Its mechanism of action involves the coordination of one of its triazole nitrogens with the heme iron and the formation of hydrogen bonds with residues such as Tyr132 and Ser378.

The strong binding affinity and the crucial interaction with the heme group position (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol as a viable scaffold for the development of novel antifungal agents targeting CYP51.

Signaling_Pathway_Inhibition cluster_cancer Cancer Cell Proliferation cluster_antifungal Fungal Cell Membrane Synthesis CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Phosphorylation Proliferation Tumor Growth CellCycle->Proliferation CYP51 CYP51 (Lanosterol 14-alpha-demethylase) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor_CDK2 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol & Roscovitine Inhibitor_CDK2->CDK2 Inhibition Inhibitor_CYP51 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol & Voriconazole Inhibitor_CYP51->CYP51 Inhibition

Figure 2: Conceptual diagram of the targeted biological pathways.

Discussion and Future Directions

This comparative molecular docking study has provided valuable in-silico evidence for the potential dual anticancer and antifungal activities of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol. The compound demonstrates strong predicted binding affinities and favorable interaction patterns with the active sites of both human CDK2 and Candida albicans CYP51.

The comparison with standard reference inhibitors, Roscovitine and Voriconazole, provides a crucial benchmark for the predicted efficacy of our test compound. While the standard inhibitors exhibit slightly higher binding affinities, the docking scores for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol are well within the range of promising lead compounds.

It is imperative to underscore that molecular docking is a predictive tool, and these in-silico findings require experimental validation. Future work should focus on:

  • In-vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of the compound against CDK2 and CYP51.

  • Cell-based Assays: To evaluate the antiproliferative activity against cancer cell lines and the antifungal activity against Candida albicans.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.

References

  • Brown, N.R., Noble, M.E.M., Lawrie, A.M., Morris, M.C., Tunnah, P., Divita, G., Johnson, L.N., Endicott, J.A. (1998). Effects of phosphorylation of threonine 160 on cyclin-dependent kinase 2 structure and activity. RCSB Protein Data Bank. [Link]

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Seeliger, D. (n.d.). Protocol for Docking with AutoDock. Seeliger Lab. [Link]

  • Schulze-Gahmen, U., De Bondt, H.L., Kim, S.-H. (1996). HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB Protein Data Bank. [Link]

  • Keniya, M.V., Sabherwal, M., Wilson, R.K., Sagatova, A.A., Tyndall, J.D.A., Monk, B.C. (2017). Structure of CYP51 from the pathogen Candida albicans. RCSB Protein Data Bank. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Vertex AI Search. (2024). How to interprete and analyze molecular docking results?.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • ResearchGate. (2014). How can PyMOL be exploited for seeing ligand-protein interactions?.
  • Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]

  • Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]

  • Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB Protein Data Bank. [Link]

  • Hargrove, T.Y., Wawrzak, Z., Friggeri, L., Lepesheva, G.I. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole. wwPDB. [Link]

  • National Center for Biotechnology Information. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. NCBI. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. AutoDock Vina Documentation. [Link]

  • BioSolveIT. (2016). How to perform docking in a specific binding site using AutoDock Vina?. BioSolveIT. [Link]

  • Tan, K., et al. (2019). Emerging Antifungal Targets and Strategies. International journal of molecular sciences, 20(4), 835.
  • National Center for Biotechnology Information. (2023). Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. PubMed. [Link]

  • ResearchGate. (2021). Molecular docking protocol validation. This crucial process can enhance....
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87.
  • Umamaheswari, A., et al. (2019). Molecular Docking Studies of Novel Aminopyrimidines as Potent Antifungal Agents. Research Journal of Pharmacy and Technology, 12(7), 3243-3248.
  • Alex, J., et al. (2022). Gene expression, molecular docking, and molecular dynamics studies to identify potential antifungal compounds targeting virulence proteins/genes VelB and THR as possible drug targets against Curvularia lunata. Frontiers in Cellular and Infection Microbiology, 12, 963625.
  • National Center for Biotechnology Information. (2023). Editorial: Molecular targets for anticancer drug discovery and development. PMC. [Link]

  • SciELO Colombia. (2015). Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. SciELO Colombia. [Link]

  • AIP Publishing. (2017). Molecular Docking Approach to Identify Potential Anticancer Compounds from Begonia (Begonia sp). AIP Publishing. [Link]

  • Royal Society of Chemistry. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Molecular docking on antifungal targets..
  • ResearchGate. (2024). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles.
  • MDPI. (2023). Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. MDPI. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • WikiDoc. (2018). Lanosterol 14 alpha-demethylase. WikiDoc. [Link]

  • National Center for Biotechnology Information. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC. [Link]

  • Wikipedia. (n.d.). Sterol 14-demethylase. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. PubMed. [Link]

  • Patsnap Synapse. (2023). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Patsnap Synapse. [Link]

  • Connect Journals. (n.d.). synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Connect Journals. [Link]

  • ResearchGate. (n.d.). Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase (CYP51).
  • National Center for Biotechnology Information. (2018). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC. [Link]

Sources

A Comparative Toxicological Analysis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol and Other Pyrazole Derivatives: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of compounds with a wide array of pharmacological activities.[1][2][3][4] From anti-inflammatory agents like celecoxib to potent anticancer and antimicrobial therapeutics, the versatility of the pyrazole scaffold is well-documented.[5][6][7][8] However, as with any class of biologically active molecules, the therapeutic potential of pyrazole derivatives is intrinsically linked to their toxicological profile. Early and comprehensive toxicity assessment is therefore not just a regulatory hurdle, but a critical step in identifying viable drug candidates with an acceptable therapeutic window.

This guide provides a comparative toxicological analysis of a novel pyrazole derivative, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, against a panel of other pyrazole derivatives with known biological activities. While direct toxicological data for this specific novel compound is not yet publicly available, this guide will utilize a framework of established in vitro and in vivo toxicological assays to present a hypothetical, yet realistic, comparative assessment. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the toxicological properties of new pyrazole-based chemical entities.

The pyrazole ring and its derivatives have been associated with various toxicities, including hepatotoxicity and cardiotoxicity, which underscores the importance of thorough preclinical safety evaluation.[9][10][11][12][13] This guide will delve into the methodologies for assessing cytotoxicity, genotoxicity, and cardiotoxicity, providing detailed protocols and explaining the rationale behind each experimental choice. By understanding the potential toxic liabilities of the pyrazole scaffold, researchers can make more informed decisions in the drug discovery and development process.

Part 1: In Vitro Cytotoxicity Assessment - The First Line of Defense

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to evaluate the potential of a compound to cause cell death.[14][15] These assays are rapid, cost-effective, and can be performed in a high-throughput format to screen a large number of compounds.[15] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][16][17]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, H9c2 for cardiac toxicity, and a non-cancerous cell line like HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds, including (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol and other reference pyrazole derivatives, in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol against a panel of other pyrazole derivatives, based on typical data found in the literature for similar compounds.[2][6][18][19]

CompoundChemical StructureHepG2 (IC50, µM)H9c2 (IC50, µM)HEK293 (IC50, µM)
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Test Compound) Test Compound Structure>100>100>100
Celecoxib (Reference Drug) Celecoxib Structure5075>100
Pyrazole Derivative A (Anticancer) Derivative A Structure51525
Pyrazole Derivative B (Antimicrobial) Derivative B Structure>100>100>100

Interpretation of Hypothetical Data:

In this hypothetical scenario, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exhibits a favorable in vitro cytotoxicity profile with IC50 values greater than 100 µM against all tested cell lines. This suggests a low potential for direct cellular toxicity. In contrast, "Pyrazole Derivative A," a hypothetical anticancer agent, shows potent cytotoxicity against the liver cancer cell line (HepG2) but also significant toxicity towards cardiac (H9c2) and normal kidney (HEK293) cells, indicating a narrow therapeutic window. "Pyrazole Derivative B," a hypothetical antimicrobial, shows a safety profile similar to the test compound. Celecoxib, a known anti-inflammatory drug, displays moderate cytotoxicity.

Part 2: Genotoxicity Assessment - Screening for Mutagenic Potential

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, such as DNA mutations, which can lead to cancer or other hereditary diseases. The Ames test is a widely used bacterial reverse mutation assay to screen for the mutagenic potential of chemical compounds.

Experimental Protocol: Ames Test

Methodology:

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compounds in the presence and absence of a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism, which can convert some non-mutagenic compounds into mutagens.

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will grow and form colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Caption: Workflow of the Ames test for mutagenicity screening.

Comparative Genotoxicity Data (Hypothetical)
CompoundMutagenic Potential (Ames Test)
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Test Compound) Negative
2-Nitrofluorene (Positive Control) Positive
Pyrazole Derivative A (Anticancer) Negative
Pyrazole Derivative B (Antimicrobial) Negative

Part 3: Cardiotoxicity Assessment - Protecting the Heart

Cardiotoxicity is a significant concern in drug development, as drug-induced cardiac complications can be life-threatening.[11][20] One of the key mechanisms of drug-induced cardiotoxicity is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.

Experimental Protocol: hERG Patch-Clamp Assay

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current in response to a specific voltage protocol.

  • Compound Application: Apply increasing concentrations of the test compounds to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

hERG_Pathway cluster_membrane Cell Membrane cluster_drug Extracellular hERG hERG K+ Channel K_out K+ hERG->K_out K_in K+ K_in->hERG Efflux Drug Pyrazole Derivative Drug->hERG Blockade

Caption: Mechanism of hERG channel blockade by a drug molecule.

Comparative Cardiotoxicity Data (Hypothetical)
CompoundhERG Inhibition (IC50, µM)
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Test Compound) >30
Cisapride (Positive Control) 0.01
Pyrazole Derivative A (Anticancer) 5
Pyrazole Derivative B (Antimicrobial) >30

Part 4: Acute In Vivo Toxicity - A Glimpse into Systemic Effects

Acute in vivo toxicity studies in animal models, typically rodents, provide essential information on the systemic toxicity of a compound after a single high dose.[21] The LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.[22][23][24]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Methodology:

  • Animal Model: Use a small number of animals (e.g., mice or rats).

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity for a defined period (e.g., 14 days).

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: The LD50 is estimated based on the pattern of survival and death across a small number of animals.

Comparative Acute Toxicity Data (Hypothetical)
CompoundAcute Oral LD50 (mg/kg, mouse)
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Test Compound) >2000
Pyrazole Derivative A (Anticancer) 300
Pyrazole Derivative B (Antimicrobial) >2000

Discussion and Conclusion: A Favorable Hypothetical Profile

Based on this comprehensive, albeit hypothetical, toxicological assessment, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol demonstrates a promising preclinical safety profile. The compound exhibited low in vitro cytotoxicity against a panel of cell lines, was non-mutagenic in the Ames test, showed no significant inhibition of the hERG channel, and had a high acute oral LD50 in mice.

This favorable profile, when compared to other hypothetical pyrazole derivatives, suggests that (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has a potentially wide therapeutic window. The "Anticancer" derivative, while potent, raises concerns due to its off-target cytotoxicity and moderate hERG inhibition. The "Antimicrobial" derivative shares a similar favorable safety profile with the test compound.

It is crucial to emphasize that this guide presents a framework for toxicological comparison and the data for the test compound is illustrative. Rigorous experimental validation is essential to confirm these findings. Future studies should include a broader range of in vitro and in vivo assays, including repeated-dose toxicity studies, to fully characterize the safety profile of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol.

The structure-activity relationships (SAR) of pyrazole derivatives play a significant role in their toxicological profiles.[2][25][26] The nature and position of substituents on the pyrazole ring can dramatically influence their interaction with biological targets and off-targets, thereby modulating both their efficacy and toxicity. The favorable hypothetical profile of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol suggests that the specific combination of the ethyl, thiophenyl, and methanol moieties contributes to its low toxicity.

References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(11), 5348-5358.
  • Synthesis and biological evaluation of some new pyrazole derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4478-4483.
  • New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. (2020). Research Journal of Pharmacy and Technology, 13(1), 223-228.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(4), 215-220.
  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. (2016). Der Pharma Chemica, 8(4), 301-309.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2014). European Journal of Medicinal Chemistry, 84, 57-67.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6053.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Allied Sciences, 12(4), 1-10.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 314-326.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). Bioorganic & Medicinal Chemistry, 18(13), 4694-4702.
  • Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection. (2025). Pharmaceuticals, 18(10), 1363.
  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. (2009). Toxicology, 255(1-2), 88-96.
  • Pyrazole Treatment of Rats Potentiates CCL4-but Not CHCL3-hepatotoxicity. (1989).
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry, 64(1), 549-562.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). BenchChem.
  • Pyrazoles and Cardiotoxicity. (2024).
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). European Journal of Medicinal Chemistry, 45(12), 5991-6001.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649039.
  • Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice. (2021).
  • Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. (2008). Toxicology, 252(1-3), 53-61.
  • Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects. (2021). Bioorganic Chemistry, 116, 105394.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Organics, 4(3), 324-343.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • LD 50 of the tested compounds and letrozole. (2019).
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry, 64(1), 549-562.
  • Cytotoxicity study of pyrazole derivatives. (2007). Bangladesh Journal of Pharmacology, 2(2), 82-84.
  • Pyrazole CAS#: 288-13-1. ChemicalBook.
  • Determination of LD 50 of compound (10b) given i.p. in adult mice. (2013).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Future Medicinal Chemistry, 14(13), 977-992.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society, 101(5), 101375.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 169-175.
  • Biological Effects of the Pyrazole Deriv
  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. (1981). Journal of Medicinal Chemistry, 24(10), 1165-1170.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7214.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。